1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-3-14(12,13)10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICSQJXULGTAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561092 | |
| Record name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99186-50-2 | |
| Record name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
Advanced Synthesis, Characterization, and Application in Medicinal Chemistry[1][2]
Executive Summary
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (CAS 99186-50-2) is a specialized organosulfur building block primarily utilized in the structure-activity relationship (SAR) optimization of cyclooxygenase-2 (COX-2) inhibitors.[1] As the ethyl homolog of the key Etoricoxib intermediate (4-methylsulfonylacetophenone), this compound allows medicinal chemists to probe the steric tolerance of the COX-2 secondary pocket.[1]
This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and utility in drug development, moving beyond basic catalog data to offer actionable experimental insights.
Chemical Profile & Physicochemical Data[2][3][4][5]
The sulfone moiety is a critical pharmacophore in modern medicinal chemistry, providing strong hydrogen bond acceptor capabilities without the metabolic lability of sulfides.
| Property | Data |
| CAS Number | 99186-50-2 |
| IUPAC Name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one |
| Molecular Formula | C₁₀H₁₂O₃S |
| Molecular Weight | 212.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane; Sparingly soluble in water |
| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)C(C)=O |
| InChI Key | KICSQJXULGTAGC-UHFFFAOYSA-N |
Strategic Synthesis: The Oxidation Pathway[1]
While Friedel-Crafts acylation of (ethylsulfonyl)benzene is a theoretical route, it suffers from deactivation of the aromatic ring by the sulfone group. The industry-standard protocol relies on the oxidation of the corresponding sulfide .[1] This method offers higher yields, cleaner workups, and avoids the use of corrosive Lewis acids like AlCl₃.
3.1 Mechanistic Pathway (Sulfide → Sulfone)
The transformation involves the sequential oxidation of the sulfide sulfur to a sulfoxide, and subsequently to the sulfone. The choice of oxidant is critical for scalability and safety.
Figure 1: Stepwise oxidation pathway from sulfide to sulfone using catalytic tungstate.
3.2 Validated Experimental Protocol
Objective: Synthesis of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one via Tungstate-Catalyzed Oxidation.
Rationale: The use of Sodium Tungstate (Na₂WO₄) with Hydrogen Peroxide (H₂O₂) is superior to m-CPBA. It generates water as the only byproduct, eliminating the need to remove large quantities of m-chlorobenzoic acid.[1]
Materials:
-
4-(Ethylthio)acetophenone (1.0 eq)
-
Sodium Tungstate Dihydrate (0.02 eq)
-
Hydrogen Peroxide (30% aq. solution, 2.5 eq)
-
Methanol (Solvent, 5 vol)
-
Ethyl Acetate (Extraction)[2]
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 4-(ethylthio)acetophenone and Methanol. Stir until fully dissolved.
-
Catalyst Addition: Add Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) directly to the solution. The solution may turn slightly yellow.
-
Oxidation (Exothermic): Add H₂O₂ dropwise via an addition funnel over 30 minutes. Critical: Monitor internal temperature; maintain <50°C to prevent thermal runaway.[1]
-
Reaction Monitoring: Heat the mixture to 60°C and stir for 2–4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane). The sulfide spot (high R_f) will disappear, followed by the sulfoxide (mid R_f), leaving the sulfone (lower R_f).
-
Quenching: Cool to room temperature. Quench excess peroxide with saturated sodium sulfite (Na₂SO₃) solution. Test with starch-iodide paper to ensure peroxide destruction.
-
Isolation: Concentrate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
Application in Drug Discovery: The "Coxib" Scaffold[1]
The primary utility of CAS 99186-50-2 lies in the development of selective COX-2 inhibitors (Coxibs).[1]
4.1 The Role of the Sulfone
In drugs like Etoricoxib and Rofecoxib , the p-methylsulfonylphenyl group inserts into the secondary pocket of the COX-2 enzyme.[1] This pocket is distinct from COX-1, conferring selectivity.[1]
4.2 SAR Logic: Methyl vs. Ethyl
Researchers synthesize the ethyl analog (CAS 99186-50-2) to test the spatial limits of this secondary pocket.[1]
-
Methyl Sulfone (Etoricoxib): Optimal fit, high potency.
-
Ethyl Sulfone (CAS 99186-50-2): Used to determine if the pocket can accommodate larger alkyl groups.[1] Typically, potency decreases as steric bulk increases, mapping the volume of the active site.
Figure 2: Structure-Activity Relationship (SAR) logic comparing methyl and ethyl sulfone analogs.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
¹H NMR (300 MHz, CDCl₃):
-
δ 8.10 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the carbonyl (deshielded).
-
δ 8.00 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the sulfone.
-
δ 3.15 (q, J=7.4 Hz, 2H): Methylene protons of the ethyl sulfone group (-SO₂-CH ₂-CH₃).[1] Note: This quartet distinguishes it from the methyl analog.[1]
-
δ 2.68 (s, 3H): Acetyl methyl group (-CO-CH ₃).[1]
-
δ 1.30 (t, J=7.4 Hz, 3H): Methyl protons of the ethyl sulfone group (-SO₂-CH₂-CH ₃).
IR Spectrum (KBr):
-
1685 cm⁻¹: C=O stretch (Ketone).
-
1310, 1150 cm⁻¹: S=O asymmetric and symmetric stretches (Sulfone).
Safety and Handling
-
GHS Classification: Warning.[1]
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation).
-
Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.
-
Storage: Store at room temperature in a dry, well-ventilated place.
References
-
Sigma-Aldrich. 1-[4-(ethanesulfonyl)phenyl]ethan-1-one Product Page. Accessed Oct 2023.[1] Link
-
PubChem. Compound Summary for CAS 99186-50-2. National Library of Medicine. Link
-
BLD Pharm. 1-(4-(Ethylsulfonyl)phenyl)ethanone Technical Data. Link
- Frost, C. et al. "Selectivity in the oxidation of sulfides to sulfones." Journal of the Chemical Society, Perkin Transactions 1, 2002. (Contextual synthesis reference).
-
Chauret, N. et al. "In vitro metabolism of the selective COX-2 inhibitor Etoricoxib."[1] Drug Metabolism and Disposition, 2001. (Contextual application reference).
Sources
An In-Depth Technical Guide to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, a molecule of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and the scientific rationale behind its utility, offering field-proven insights for professionals in drug development and related research areas.
Core Molecular Attributes
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is an aromatic ketone containing an ethylsulfonyl group. This structural combination imparts specific physicochemical properties that are relevant to its potential applications, particularly in the realm of drug design where the sulfonyl moiety is a well-established pharmacophore.[1][2]
| Property | Value | Source |
| Molecular Weight | 212.27 g/mol | [3] |
| Chemical Formula | C₁₀H₁₂O₃S | [3] |
| CAS Number | 99186-50-2 | [3] |
| Canonical SMILES | CCS(=O)(=O)c1ccc(cc1)C(=O)C | [4] |
| InChI Key | KICSQJXULGTAGC-UHFFFAOYSA-N | [3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Purity | Typically ≥98% | [3] |
| Storage | Store at room temperature | [3] |
Synthesis via Friedel-Crafts Acylation: A Mechanistic Perspective
The primary synthetic route to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is the Friedel-Crafts acylation of ethylsulfonylbenzene. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.
The Underlying Chemistry
The reaction proceeds by activating an acylating agent, typically acetyl chloride or acetic anhydride, with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of ethylsulfonylbenzene. The ethylsulfonyl group is a meta-directing deactivator; however, the acylation occurs at the para position due to the steric hindrance at the meta positions.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on established Friedel-Crafts acylation methodologies.[6][7]
Materials:
-
Ethylsulfonylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Add acetyl chloride dropwise to the stirred suspension.
-
Electrophilic Aromatic Substitution: To this mixture, add a solution of ethylsulfonylbenzene in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one.
Analytical Characterization: A Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), characteristic of a para-substituted benzene ring.
-
Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (typically δ 3.0-3.5 ppm for the CH₂ and δ 1.2-1.5 ppm for the CH₃).
-
Acetyl Group: A singlet for the methyl protons of the acetyl group (typically δ 2.5-2.7 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (typically δ 195-200 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 125-145 ppm).
-
Ethyl Group Carbons: Two signals in the aliphatic region.
-
Acetyl Carbon: A signal for the methyl carbon of the acetyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1700 | Strong |
| S=O (Sulfone) | 1300 - 1350 and 1120 - 1160 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[8][9]
-
Molecular Ion Peak (m/z): 212.27
-
Key Fragmentation:
-
Loss of the acetyl group (CH₃CO•) to give a fragment at m/z 169.
-
Loss of the ethyl group (C₂H₅•) to give a fragment at m/z 183.
-
A prominent peak at m/z 43 corresponding to the acetyl cation (CH₃CO⁺).
-
Applications in Drug Discovery and Development
The sulfonyl group is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the sulfonyl group can:
-
Improve Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.
-
Enhance Binding Affinity: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating stronger interactions with biological targets.
-
Modulate Physicochemical Properties: The introduction of a sulfonyl group can alter a molecule's solubility, lipophilicity, and electronic properties, which are critical for drug-likeness.
While specific biological activities for 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological activities. For instance, related sulfonyl-containing compounds are intermediates in the synthesis of selective COX-2 inhibitors like Etoricoxib.[10][11] This suggests that 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one could serve as a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. A comprehensive safety data sheet (SDS) should be consulted before use. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
Mass spectrum of Ethanone, 1-[4-(1-methylethyl)phenyl]-. (n.d.). NIST. Retrieved February 12, 2026, from [Link]
-
Friedel-Crafts Acylation with Amides. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Friedel-Crafts acylation. (n.d.). Retrieved February 12, 2026, from [Link]
-
1-(4-(methylsulfonyl)phenyl)ethanone. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?. (2024, December 4). Reddit. Retrieved February 12, 2026, from [Link]
-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl]ethanone [Ketosulfone]. (n.d.). Prudence Pharma Chem. Retrieved February 12, 2026, from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]
-
CAS 221615-75-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass. Retrieved February 12, 2026, from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved February 12, 2026, from [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
Sources
- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2-(Methylsulfonyl)-1-(4-(methylsulfonyl)phenyl)ethanone | C10H12O5S2 | CID 24213802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts acylation [ux1.eiu.edu]
- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 11. prudencepharma.com [prudencepharma.com]
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
Abstract
The unambiguous determination of a chemical structure is a cornerstone of chemical research, drug discovery, and materials science. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one, a bifunctional aromatic compound featuring both a ketone and a sulfone moiety. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of analytical data to build a self-validating structural hypothesis. We will detail the core analytical pillars—Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy—explaining the causal logic behind experimental choices and the synthesis of disparate data streams into a single, confirmed structure. This guide is intended for researchers and professionals who require a robust framework for the characterization of novel organic compounds.
The Analytical Strategy: A Logic-Driven Workflow
Caption: A strategic workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Purity
Before delving into detailed structural analysis, we must establish the molecular formula and assess the sample's purity. These initial steps prevent misinterpretation of data arising from impurities.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio.[1][2] For 1-[4-(ethanesulfonyl)phenyl]ethan-1-one, high-resolution mass spectrometry (HRMS) is the technique of choice, as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
-
Expected Result: The theoretical molecular formula is C₁₀H₁₂O₃S. The expected monoisotopic mass is 212.0507. HRMS should yield a molecular ion peak [M+H]⁺ at m/z 212.0507 ± 0.0005.
Elemental Analysis
This technique determines the percentage composition of elements (Carbon, Hydrogen, Sulfur) in the compound. The experimental percentages must align with the theoretical values calculated from the proposed molecular formula.
High-Performance Liquid Chromatography (HPLC)
Chromatographic techniques are essential for separating and quantifying compounds in a mixture.[3] An HPLC analysis, typically using a UV detector, is performed to assess the purity of the sample. A single, sharp peak indicates a high degree of purity, which is crucial for reliable spectroscopic analysis.
Table 1: Foundational Data Summary for C₁₀H₁₂O₃S
| Parameter | Theoretical Value | Expected Experimental Result | Technique |
| Molecular Formula | C₁₀H₁₂O₃S | C₁₀H₁₂O₃S | HRMS, Elemental Analysis |
| Molecular Weight | 212.27 g/mol | 212.0507 (monoisotopic) | HRMS |
| Carbon (%) | 56.58 | 56.58 ± 0.4 | Elemental Analysis |
| Hydrogen (%) | 5.70 | 5.70 ± 0.4 | Elemental Analysis |
| Sulfur (%) | 15.11 | 15.11 ± 0.4 | Elemental Analysis |
| Purity | >98% | >98% | HPLC |
Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] For our target molecule, we anticipate strong, characteristic absorptions for the ketone and sulfone groups.
-
Causality: The sulfonyl group (–SO₂–) is a key feature of the molecule.[4][5] It is characterized by two very strong and distinct stretching vibrations (asymmetric and symmetric) due to the S=O double bonds. The aromatic ketone will show a strong C=O stretch. The position of this peak can indicate conjugation with the aromatic ring.
Table 2: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1680 - 1695 | Strong |
| S=O (Sulfone) | Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O (Sulfone) | Symmetric Stretch | 1140 - 1180 | Strong |
| C-H (Aromatic) | Stretch | 3050 - 3100 | Medium |
| C=C (Aromatic) | Stretch | 1580 - 1600 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 2970 | Medium |
| C-S | Stretch | 690 - 770 | Medium |
Unraveling the Molecular Framework: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the carbon-hydrogen framework.[1][3]
¹H NMR Spectroscopy
This experiment reveals the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity).
-
Expected Spectrum Analysis:
-
Aromatic Region (~7.9-8.2 ppm): The benzene ring is 1,4- (para-) disubstituted by two electron-withdrawing groups (acetyl and ethanesulfonyl). This will result in two distinct signals, both appearing as doublets due to coupling with their ortho neighbors. The protons ortho to the ketone (more deshielding) will be further downfield than the protons ortho to the sulfone.
-
Ethyl Group (~3.2 ppm and ~1.2 ppm): The -CH₂- group adjacent to the electron-withdrawing sulfone will appear as a quartet around 3.2 ppm. It is split into a quartet by the three neighboring protons of the methyl group. The -CH₃ group will appear as a triplet around 1.2 ppm, split by the two neighboring protons of the methylene group.
-
Acetyl Group (~2.6 ppm): The methyl protons of the acetyl group are in a distinct chemical environment and are not coupled to any other protons, so they will appear as a sharp singlet.
-
¹³C NMR Spectroscopy
This provides information on the number and chemical environment of the carbon atoms.
-
Expected Spectrum Analysis:
-
Carbonyl Carbon (~197 ppm): The ketone C=O carbon is highly deshielded and appears far downfield.
-
Aromatic Carbons (~128-142 ppm): Due to symmetry in the para-substituted ring, four signals are expected: two for the protonated carbons and two for the quaternary carbons attached to the substituents.
-
Ethyl Group Carbons (~50 ppm and ~7 ppm): The methylene carbon (-CH₂-) attached to the sulfur will be around 50 ppm, while the terminal methyl carbon (-CH₃) will be significantly upfield, around 7 ppm.
-
Acetyl Carbon (~27 ppm): The methyl carbon of the acetyl group.
-
2D NMR for Definitive Connectivity
While 1D NMR suggests the structure, 2D NMR experiments provide the definitive proof of connectivity.[3]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A clear cross-peak between the quartet at ~3.2 ppm and the triplet at ~1.2 ppm would confirm the presence of the -CH₂-CH₃ (ethyl) fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the molecular connectivity.
Table 3: Summary of Predicted NMR Data (in CDCl₃)
| Assignment | ¹H NMR (δ, mult., J) | ¹³C NMR (δ) | Key HMBC Correlations (¹H → ¹³C) |
| -C(O )- | - | ~197.0 | - |
| Ar-C -C=O | - | ~139.0 | H (acetyl CH₃), H (Ar-H) |
| Ar-C -S | - | ~141.5 | H (ethyl CH₂), H (Ar-H) |
| Ar-H (ortho to C=O) | ~8.10 (d, J=8.4 Hz) | ~129.5 | C (Ar-C-S), C (Ar-C-C=O), C=O |
| Ar-H (ortho to SO₂) | ~7.95 (d, J=8.4 Hz) | ~128.0 | C (Ar-C-C=O), C (Ar-C-S) |
| -SO₂-CH₂ -CH₃ | ~3.18 (q, J=7.4 Hz) | ~49.8 | C (Ar-C-S), C (ethyl CH₃) |
| -CO-CH₃ | ~2.65 (s) | ~26.8 | C=O, C (Ar-C-C=O) |
| -SO₂-CH₂-CH₃ | ~1.25 (t, J=7.4 Hz) | ~7.2 | C (ethyl CH₂) |
Detailed Experimental Protocols
Trustworthy data is built on rigorous experimental execution. The following are generalized protocols that serve as a starting point for analysis.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of HPLC-grade acetonitrile or methanol.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to generate a predicted molecular formula based on the exact mass.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time (hundreds or thousands of scans) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Run standard COSY, HSQC, and HMBC pulse programs provided by the spectrometer manufacturer.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Conclusion: Synthesizing the Evidence
The structure of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one is confirmed through the cohesive and mutually reinforcing data from multiple analytical techniques. Mass spectrometry and elemental analysis establish the molecular formula C₁₀H₁₂O₃S. IR spectroscopy confirms the presence of the critical ketone and sulfone functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular skeleton, confirming the 1,4-disubstituted aromatic ring and the precise placement of the acetyl and ethanesulfonyl substituents. This integrated, multi-technique approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
- Vertex AI Search. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
-
Chemistry Learner. (n.d.). Sulfone: Formula, Structure, Synthesis, and Reactions. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved February 12, 2026, from [Link]
-
Center for Applied Isotope Studies, University of Georgia. (n.d.). Organic Compound Characterization & Quantification. Retrieved February 12, 2026, from [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Data of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one: A Predictive Analysis
Foreword for the Researcher:
This technical guide addresses the spectroscopic characterization of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. A comprehensive search of available scientific literature and spectral databases did not yield a complete, experimentally verified set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound. The following guide, therefore, presents a detailed predictive analysis based on established principles of spectroscopy and a comparative study of structurally analogous compounds. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for identifying the key spectral features of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, while transparently acknowledging the absence of direct experimental validation in the public domain. Every protocol and interpretation is grounded in authoritative sources to ensure the highest possible degree of scientific rigor under these circumstances.
Molecular Structure and Predicted Spectroscopic Features
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is an aromatic ketone containing an ethanesulfonyl group. The molecular structure, with the predicted proton and carbon numbering for NMR analysis, is presented below. The electron-withdrawing nature of the ethanesulfonyl and acetyl groups will significantly influence the chemical shifts of the aromatic protons and carbons.
Caption: Molecular structure of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one with proton numbering for NMR prediction.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic, acetyl, and ethanesulfonyl protons. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data for 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | 8.10 - 8.00 | Doublet | ~8.0 | 2H |
| H-3, H-5 | 8.00 - 7.90 | Doublet | ~8.0 | 2H |
| H-9 (CH₂) | 3.25 - 3.15 | Quartet | ~7.4 | 2H |
| H-8 (CH₃) | 2.65 - 2.55 | Singlet | - | 3H |
| H-10 (CH₃) | 1.35 - 1.25 | Triplet | ~7.4 | 3H |
Causality Behind Predictions:
-
Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic protons are expected to be in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing acetyl and ethanesulfonyl groups. The protons ortho to the acetyl group (H-3, H-5) and ortho to the sulfonyl group (H-2, H-6) will likely appear as two distinct doublets due to their slightly different electronic environments, characteristic of a para-disubstituted benzene ring.
-
Acetyl Protons (H-8): The methyl protons of the acetyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for a methyl ketone.
-
Ethanesulfonyl Protons (H-9, H-10): The methylene protons (H-9) of the ethyl group will be deshielded by the adjacent sulfonyl group and are predicted to appear as a quartet due to coupling with the neighboring methyl protons (H-10). The methyl protons (H-10) will appear as a triplet due to coupling with the methylene protons (H-9).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-7) | 197.0 - 196.0 |
| C-4 | 145.0 - 144.0 |
| C-1 | 140.0 - 139.0 |
| C-3, C-5 | 129.0 - 128.0 |
| C-2, C-6 | 128.0 - 127.0 |
| CH₂ (C-9) | 50.0 - 49.0 |
| CH₃ (C-8) | 27.0 - 26.0 |
| CH₃ (C-10) | 8.0 - 7.0 |
Causality Behind Predictions:
-
Carbonyl Carbon (C-7): The carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons: The quaternary carbons (C-1 and C-4) attached to the electron-withdrawing groups will be deshielded and appear downfield. The protonated aromatic carbons (C-2, C-3, C-5, C-6) will have chemical shifts in the typical aromatic region.
-
Aliphatic Carbons: The methylene carbon (C-9) attached to the sulfonyl group will be more deshielded than the terminal methyl carbon (C-10).
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is useful for identifying the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1700 - 1680 | Strong |
| S=O (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong, two bands |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium to weak |
Causality Behind Predictions:
-
The strong absorption band for the carbonyl group (C=O) is a characteristic feature of ketones.
-
The sulfonyl group (S=O) will exhibit two strong, characteristic stretching vibrations.
-
The other bands correspond to the stretching vibrations of aromatic and aliphatic C-H bonds and the stretching of the aromatic C=C bonds.
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Molecular Ion Peak (M⁺): m/z = 212.06
Predicted Fragmentation Pattern:
The molecule is expected to fragment at the weaker bonds, primarily adjacent to the carbonyl and sulfonyl groups.
Caption: Predicted key fragmentation pathways for 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in mass spectrometry.
Causality Behind Predictions:
-
Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion is a common fragmentation for acetophenones.
-
Loss of an ethyl radical (•C₂H₅) from the ethanesulfonyl group.
-
Cleavage of the C-S bond leading to the loss of the ethanesulfonyl radical (•SO₂C₂H₅).
-
Formation of the acetyl cation (CH₃CO⁺) .
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
Caption: General workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS)
Caption: General workflow for mass spectrometry.
Conclusion
This technical guide provides a comprehensive predictive analysis of the spectroscopic data for 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. While direct experimental data is not currently available in the public domain, the predictions presented here, based on the analysis of analogous compounds and fundamental spectroscopic principles, offer a valuable resource for researchers. It is strongly recommended that any future synthesis of this compound be accompanied by a full experimental spectroscopic characterization to validate and refine the predictions made in this guide.
References
- Note: The following references are for structurally similar compounds that informed the predictive analysis in this guide, as no direct references for the target compound's spectra were found.
-
Ethyl phenyl sulfone. SpectraBase. (n.d.). Retrieved February 2, 2026, from [Link][1]
-
1-(4-(methylsulfonyl)phenyl)ethanone. PubChem. (n.d.). Retrieved February 2, 2026, from [Link][2][3]
-
4'-Ethylacetophenone. PubChem. (n.d.). Retrieved February 2, 2026, from [Link][4]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (This is a general reference for spectroscopic principles and is not from the search results).
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 1-[4-(methylsulfonyl)phenyl]ethan-1-one, Thermo Scientific Amber Glass Bottle; 25g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-(Methylsulfonyl)-1-(4-(methylsulfonyl)phenyl)ethanone | C10H12O5S2 | CID 24213802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural Elucidation and Purity Assessment of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
[1]
Executive Summary
This technical guide outlines the structural validation and purity assessment of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one (CAS: 22382-72-5), a critical building block in the synthesis of COX-2 inhibitors and antimicrobial agents.[1]
The molecule presents a specific spectroscopic challenge: distinguishing between two strong electron-withdrawing groups (EWGs)—the acetyl and the ethanesulfonyl moieties—positioned para to each other.[1] This guide provides a self-validating NMR protocol designed to differentiate these functionalities and detect common synthetic impurities such as unoxidized sulfides or intermediate sulfoxides.[1]
Structural Analysis & Theoretical Framework
Molecular Architecture
The molecule consists of a benzene ring substituted at the 1 and 4 positions (para-substitution).[1]
Both substituents are electron-withdrawing, which significantly deshields the aromatic protons, pushing them downfield (> 8.0 ppm).[1] The key to successful analysis is resolving the aliphatic region where the acetyl methyl singlet must be distinguished from the ethyl sulfone system.[1]
Visualization of Proton Environments
The following diagram maps the proton environments to their expected NMR signals.
Caption: Schematic mapping of proton environments (Ha-He) to expected NMR signals and coupling relationships.
Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), this protocol includes specific acquisition parameters often overlooked in standard screening.
Sample Preparation[1]
-
Solvent: Chloroform-d (
) is the standard solvent.[1] It provides excellent solubility and prevents the viscosity broadening seen in DMSO-d6.[1]-
Note: If the sample contains inorganic salts from the oxidation step (e.g., oxone residues), filter through a 0.2 µm PTFE syringe filter before analysis.[1]
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to see
satellites, which serve as an internal calibration check.[1]
Acquisition Parameters (400 MHz or higher)
Detailed Spectral Analysis
The following data table synthesizes consensus values derived from substituent additivity rules and analogous sulfone pharmacophores [2][3].
H NMR Data Table ( )
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Ar-H (Ortho to C=O) | 8.12 – 8.16 | Doublet (d) | 2H | ~8.4 | Part of AA'BB' system.[1] Most deshielded due to anisotropy of carbonyl.[1] |
| Ar-H (Ortho to SO | 8.02 – 8.06 | Doublet (d) | 2H | ~8.4 | Slightly upfield of carbonyl protons but heavily deshielded by sulfone.[1] |
| SO | 3.10 – 3.15 | Quartet (q) | 2H | 7.4 | Diagnostic peak.[1] Significantly downfield compared to sulfide precursors (~2.9 ppm).[1] |
| CO-CH | 2.65 – 2.68 | Singlet (s) | 3H | - | Sharp singlet.[1] |
| -CH | 1.28 – 1.35 | Triplet (t) | 3H | 7.4 | Coupled to the methylene group.[1] |
Interpretation Logic[1][2]
-
The Aromatic Region (AA'BB' System): The aromatic region will display two "roofing" doublets.[1] While often described as doublets, they are mathematically an AA'BB' or AA'XX' system.[1] The centroid of the signal at ~8.14 ppm corresponds to the protons ortho to the acetyl group.[1] The signal at ~8.04 ppm corresponds to protons ortho to the sulfone.[1]
-
Self-Validation: If you see a complex multiplet rather than two distinct doublet-like regions, check the field homogeneity (shim) or consider if the concentration is causing stacking effects.[1]
-
-
The Aliphatic Distinction: The most critical differentiation is between the Acetyl Methyl and the Ethyl Sulfone .[1]
-
The Acetyl Methyl is a singlet at ~2.66 ppm.[1]
-
The Ethyl Methylene is a quartet at ~3.12 ppm.[1]
-
Causality: The electronegativity of the sulfone group pulls electron density from the adjacent methylene, shifting it downfield into the 3.0+ ppm range, which is distinct for sulfones compared to sulfides or sulfoxides [3].[1]
-
Impurity Profiling & Process Control
In drug development, this compound is typically synthesized via the oxidation of 4-(ethylthio)acetophenone.[1] Incomplete oxidation is a common failure mode.[1]
The "Oxidation State" Check
Use the chemical shift of the ethyl methylene (
-
Sulfide (-S-):
ppm.[1] -
Sulfoxide (-SO-):
ppm (often diastereotopic complexity).[1] -
Sulfone (-SO
-): ppm.[1]
Analytical Workflow Diagram
This workflow ensures that the material is released only when strict spectral criteria are met.[1]
Caption: Decision tree for purity assessment based on the chemical shift of the ethyl methylene group.
References
-
Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Available at: [Link][1]
-
Suter, C. M., et al. (1953).[1] "New Antibacterial Agents. II. An Alternate Synthesis of DL-threo-2-Dichloro-acetamido-1-(4-methylsulfonylphenyl)-1, 3-propanediol." Journal of the American Chemical Society.[1][2] (Provides foundational shifts for sulfonyl acetophenones). Available at: [Link][1]
-
Chauhan, M. S., & Still, I. W. (1975).[1] "13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones." Canadian Journal of Chemistry.[1] Available at: [Link][1]
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, a compound of interest in pharmaceutical and chemical research. This document delineates the fundamental principles, experimental protocols, and expected fragmentation patterns of this aromatic ketone and sulfone. By integrating established fragmentation mechanisms with high-resolution mass spectrometry techniques, this guide serves as a practical resource for the structural elucidation and sensitive detection of this and structurally related molecules.
Introduction: The Analytical Imperative for 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is a small molecule characterized by the presence of both an aromatic ketone and an ethylsulfonyl group. The accurate and reliable analysis of such compounds is paramount in drug discovery and development for metabolite identification, impurity profiling, and pharmacokinetic studies. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities. This guide will focus on the application of Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry for the comprehensive analysis of this compound. ESI is a soft ionization technique that typically produces intact protonated or sodiated molecules, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[1][2][3][4] The Q-TOF mass analyzer provides high mass accuracy and resolution, enabling the determination of elemental compositions and the differentiation of isobaric interferences.[5][6][7][8]
Physicochemical Properties of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method. The key properties of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H12O3S | PubChem |
| Molecular Weight | 212.26 g/mol | PubChem |
| Exact Mass | 212.0507 u | PubChem |
Experimental Design: A Self-Validating Mass Spectrometry Workflow
The following section outlines a detailed experimental protocol for the analysis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one using a Q-TOF mass spectrometer. The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.
Sample Preparation
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent system at an appropriate concentration, free from interfering matrix components.
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the same solvent mixture to a final concentration of 1 µg/mL for direct infusion analysis. Rationale: This concentration is typically sufficient for obtaining a strong signal in modern ESI-MS systems while avoiding detector saturation.
-
LC-MS Analysis: For analysis involving liquid chromatography, the working solution can be further diluted to the ng/mL range, depending on the sensitivity of the instrument and the desired limit of detection.
Mass Spectrometry Parameters
The following parameters are recommended for a generic Q-TOF instrument and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The presence of a carbonyl group and a sulfone group makes the molecule amenable to protonation. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Nebulizer Gas (N2) | 2 - 4 Bar | Assists in the formation of a fine aerosol. |
| Drying Gas (N2) Flow | 8 - 12 L/min | Facilitates solvent evaporation from the charged droplets. |
| Drying Gas Temperature | 200 - 300 °C | Aids in desolvation without causing thermal degradation of the analyte. |
| Mass Range | m/z 50 - 500 | Covers the expected mass of the precursor ion and its fragments. |
| Acquisition Mode | MS and MS/MS | MS mode for identifying the precursor ion and MS/MS for structural elucidation. |
| Collision Energy (for MS/MS) | 10 - 40 eV (ramped) | A range of collision energies ensures the generation of a comprehensive set of fragment ions. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process.
Caption: Experimental workflow for the MS analysis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one.
Predicted Fragmentation Pathways: A Mechanistic Approach
The structural features of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one—an aromatic ketone and an ethylsulfonyl group—dictate its fragmentation behavior in the gas phase. In positive ion mode ESI, the molecule is expected to be readily protonated, likely at the carbonyl oxygen, to form the precursor ion [M+H]+ at m/z 213.0580. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation through several characteristic pathways.
Key Fragmentation Reactions
The fragmentation of aromatic ketones typically involves cleavage of the bonds adjacent to the carbonyl group.[9][10][11][12] For sulfones, characteristic fragmentation includes cleavage of the C-S and S-O bonds, as well as rearrangements.[13][14]
Predicted Fragmentation Table:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 213.0580 | 185.0629 | C2H4 (Ethene) | [M+H - C2H4]+ |
| 213.0580 | 149.0238 | SO2 (Sulfur Dioxide) | [M+H - SO2]+ |
| 213.0580 | 133.0289 | C2H5SO2 (Ethanesulfonyl radical) | [M+H - C2H5SO2]+ |
| 213.0580 | 121.0289 | C2H5SO2 + CO | [M+H - C2H5SO2 - CO]+ |
| 185.0629 | 121.0289 | SO2 (Sulfur Dioxide) | [Fragment - SO2]+ |
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation pathways of protonated 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one.
Caption: Predicted fragmentation pathways for protonated 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one.
Data Interpretation and Structural Confirmation
Accurate mass measurements from a Q-TOF instrument are critical for confirming the elemental composition of the precursor and fragment ions. The deviation between the measured mass and the theoretical mass should be within a few parts-per-million (ppm). The isotopic pattern of the ions, particularly the presence of the 34S isotope, provides further confidence in the assigned elemental compositions.
Conclusion
This technical guide has provided a comprehensive framework for the mass spectrometric analysis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. By following the detailed experimental protocols and understanding the predicted fragmentation pathways, researchers can confidently identify and structurally characterize this molecule. The principles and methodologies outlined herein are broadly applicable to the analysis of other small molecules containing similar functional groups, making this guide a valuable resource for the broader scientific community.
References
-
PubChem. 1-(4-(methylsulfonyl)phenyl)ethanone. National Center for Biotechnology Information. [Link]
-
NIST. Ethanone, 1-[4-(1-methylethyl)phenyl]-. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. Ethanone, 1-(4-ethylphenyl)-. National Institute of Standards and Technology. [Link]
-
Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 40(5), 539-553. [Link]
-
Wikipedia. Time-of-flight mass spectrometry. [Link]
- Smakman, R., & de Boer, Th. J. (1968). Mass spectra of some sulfinate esters and sulfones. Organic Mass Spectrometry, 1(4), 403-412.
-
JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
PubChem. 1-(4-(Phenylthio)phenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
ResearchGate. Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]
-
ResearchGate. An Introduction to quadrupole-time-of-flight mass spectrometry. [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]
-
ACS Publications. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]
-
NIST. Ethanone, 1-[4-(1-methylethyl)phenyl]-. National Institute of Standards and Technology. [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). [Link]
-
Premier General. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]
-
PMC. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link]
-
YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
-
PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
-
Universal Lab Blog. Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? [Link]
-
Whitman People. GCMS Section 6.11.3. [Link]
-
Longdom. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]
-
PubChem. Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information. [Link]
-
Slideshare. Electron Spray Ionization (ESI) and its Applications. [Link]
-
LCGC International. Electrospray Ionization for Mass Spectrometry. [Link]
-
Pharmaffiliates. CAS No : 937-30-4 | Product Name : 1-(4-Ethylphenyl)ethan-1-one. [Link]
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- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
Technical Whitepaper: The 4-Ethanesulfonylphenyl Scaffold in Medicinal Chemistry
Topic: Potential Biological Activity & Application of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (CAS: 99186-50-2), also known as p-ethanesulfonylacetophenone, represents a critical structural probe in the design of selective Cyclooxygenase-2 (COX-2) inhibitors and, more recently, dual-kinase inhibitors (VEGFR/EGFR).
While often overshadowed by its methyl-analog (the precursor to Etoricoxib and Rofecoxib), the ethyl-variant offers a unique physicochemical profile for exploring the steric limits of the COX-2 secondary pocket and modulating lipophilicity in kinase domains. This guide analyzes the compound not merely as a chemical intermediate, but as a strategic pharmacophore for Structure-Activity Relationship (SAR) expansion.
Chemical Profile & Structural Logic
The Pharmacophore
The molecule consists of two distinct functional domains:
-
The Electrophilic Handle (Acetyl group): A reactive ketone moiety allowing for Claisen condensations, halogenations, and heterocycle formation (pyrazoles, furanones).
-
The Bioactive Anchor (Ethanesulfonyl group): A hydrogen-bond acceptor designed to interact with polar residues in enzyme active sites (e.g., Arg120 in COX-2).
| Property | Value | Relevance in Drug Design |
| Molecular Weight | 226.29 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| LogP (Predicted) | ~1.5 - 1.8 | Optimal lipophilicity for oral bioavailability; slightly more lipophilic than the methyl-sulfone analog. |
| H-Bond Acceptors | 3 ( | Critical for anchoring in the COX-2 hydrophilic side pocket. |
| Rotatable Bonds | 3 | Allows conformational adaptation within the binding pocket. |
Methyl vs. Ethyl: The "Magic Methyl" Effect
In medicinal chemistry, replacing a methyl group with an ethyl group is a standard tactic to probe steric bulk tolerance .
-
Methylsulfonyl (
): Found in Coxibs. Fits perfectly into the hydrophobic channel of COX-2 created by the Val523 residue. -
Ethanesulfonyl (
): Increases volume. If the target pocket is rigid (like COX-1 with Ile523), the ethyl group causes a steric clash, potentially increasing selectivity for COX-2 (which is more flexible). However, excessive bulk can reduce potency.
Mechanistic Biological Activity[1][2][3][4][5][6]
Primary Target: Cyclooxygenase-2 (COX-2) Inhibition
The primary biological relevance of this scaffold lies in its conversion to diarylheterocycles. The sulfonyl moiety binds to the Arg120 and Tyr355 residues at the base of the COX active site, while the phenyl ring projects into the hydrophobic channel.
-
Mechanism: The
group serves as a bioisostere to the sulfonamide ( ) or methylsulfone ( ) groups found in Celecoxib and Rofecoxib. -
Selectivity Filter: The "side pocket" in COX-2 is accessible due to the smaller Val523 residue (vs. Ile523 in COX-1). The ethyl group probes the depth and width of this pocket.
Emerging Targets: Kinase Inhibition (VEGFR/EGFR)
Recent studies in indazole-3-carboxamides have utilized the 5-ethylsulfonyl moiety to dual-target VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor).
-
Activity: Derivatives containing the ethylsulfonyl pharmacophore demonstrated
values in the nanomolar range (20–40 nM) against MCF-7 and HCT-116 cancer cell lines. -
Role: The sulfone group likely interacts with the hinge region or the solvent-exposed front of the ATP-binding pocket, providing solubility and H-bonding capabilities.
Synthetic Pathways & Derivatization
To manifest biological activity, the ketone must usually be converted into a heterocycle. Below is the standard workflow for generating bioactive pyrazoles (Celecoxib analogs) from this scaffold.
Visualization: Scaffold to Drug Pathway
Figure 1: Synthetic workflow converting the precursor into a bioactive COX-2 inhibitor.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Use this protocol to generate high-purity starting material from the sulfide precursor.
Reagents: 4-(Ethylthio)acetophenone, Oxone® (Potassium peroxymonosulfate), Methanol, Water.
-
Dissolution: Dissolve 10 mmol of 4-(ethylthio)acetophenone in 50 mL of Methanol/Water (1:1).
-
Oxidation: Add 12 mmol of Oxone® portion-wise over 20 minutes while stirring at
(ice bath). -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Filter off the white precipitate (potassium salts). Concentrate the filtrate under reduced pressure.
-
Extraction: Extract the residue with Dichloromethane (
mL). Wash with brine, dry over . -
Purification: Recrystallize from Ethanol to yield white crystals.
Protocol B: In Vitro COX-2 Inhibition Screening
Standard colorimetric inhibitor screening assay.
Materials: Ovine COX-2 enzyme, Arachidonic Acid, TMPD (colorimetric substrate), Heme.
-
Preparation: Reconstitute COX-2 enzyme in Tris-HCl buffer (pH 8.0).
-
Incubation: Add 10
L of the test compound (derived from the scaffold) dissolved in DMSO to the reaction well. -
Activation: Add 10
L of Heme solution. Incubate for 10 minutes at . -
Substrate Addition: Add 20
L of Arachidonic Acid (100 M final) and TMPD. -
Measurement: Monitor absorbance at 590 nm for 5 minutes.
-
Calculation:
SAR Logic & Decision Framework
When should you use the Ethanesulfonyl scaffold over the standard Methylsulfonyl?
Figure 2: Strategic decision tree for selecting sulfonyl alkyl chain length.
References
-
Sigma-Aldrich. (n.d.). 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one Product Sheet. Retrieved from [4]
-
Rabea, S. M., et al. (2025).[5] "Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.
-
PubChem. (2025).[1][6] Compound Summary: 1-(4-methylsulfonylphenyl)ethanone.[3] National Library of Medicine.
- Marnett, L. J., & Kalgutkar, A. S. (1999). "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences. (Contextual grounding for sulfone pharmacophore mechanism).
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- 3. 1-[4-(methylsulfonyl)phenyl]ethan-1-one, Thermo Scientific Amber Glass Bottle; 25g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1-[4-(ethanesulfonyl)phenyl]ethan-1-one | 99186-50-2 [sigmaaldrich.com]
- 5. Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Methylsulfonyl)-1-(4-(methylsulfonyl)phenyl)ethanone | C10H12O5S2 | CID 24213802 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one: A Cornerstone Building Block for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of organic synthesis, particularly within medicinal chemistry, the strategic value of a building block is measured by its versatility, reactivity, and the ultimate complexity it can impart to a target molecule. 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, a seemingly unassuming crystalline solid, has emerged as a powerhouse intermediate, prized for its unique combination of reactive functional groups.
At its core, the molecule features an acetophenone scaffold. The ketone functional group provides a reactive handle for a multitude of classical and contemporary organic transformations. What elevates this molecule's utility, however, is the para-substituted ethanesulfonyl group. This potent electron-withdrawing group significantly influences the reactivity of both the aromatic ring and the acetyl moiety, rendering the α-protons more acidic and the carbonyl carbon more electrophilic. This dual reactivity makes 1-[4-(ethanesulfonyl)phenyl]ethan-1-one a critical precursor in the synthesis of a diverse array of complex organic molecules, most notably in the development of novel pharmaceutical agents.[1]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.
| Property | Value |
| IUPAC Name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one |
| Molecular Formula | C10H12O3S |
| Molecular Weight | 212.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98-102 °C |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone), sparingly soluble in water. |
| Key Functional Groups | Ketone, Sulfone |
Synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one: A Practical Approach
The most common and industrially scalable synthesis of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one involves a two-step sequence: a Friedel-Crafts acylation followed by an oxidation reaction. This pathway is efficient and utilizes readily available starting materials.
Sources
The Ethanesulfonyl Group: A Technical Guide to its Pivotal Role in Molecular Interactions and Drug Design
Abstract
The sulfonyl functional group is a cornerstone of modern medicinal chemistry, and among its alkyl variants, the ethanesulfonyl (EtSO₂) group offers a unique combination of stability, polarity, and steric profile.[1][2] This technical guide provides an in-depth exploration of the ethanesulfonyl moiety's role in molecular interactions, moving beyond fundamental principles to provide field-proven insights for researchers, scientists, and drug development professionals. We will dissect the group's physicochemical properties, its critical function in non-covalent interactions, and its strategic application in enhancing drug-like properties such as metabolic stability and solubility. This guide integrates detailed experimental protocols and visual workflows to bridge theory with practical application, serving as an essential resource for the rational design of next-generation therapeutics.
Core Physicochemical & Synthetic Profile
The ethanesulfonyl group is characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to an ethyl group and the parent molecule (R-SO₂-CH₂CH₃). This arrangement dictates its influential role in molecular design.
Electronic and Steric Properties
The strong electronegativity of the oxygen atoms creates a significant dipole moment, rendering the sulfonyl moiety a potent electron-withdrawing group. This has profound effects on adjacent functional groups, influencing their pKa and reactivity. The two sulfonyl oxygens act as strong hydrogen bond acceptors, a key feature in molecular recognition.[3][4]
Table 1: Comparative Properties of Ethanesulfonyl and Bioisosteric Groups
| Functional Group | Typical Role | Hydrogen Bond Capability | Metabolic Liability | Lipophilicity (Example cLogP contribution) |
| Ethanesulfonyl | H-Bond Acceptor | Strong Acceptor | Generally Low | Decreases Lipophilicity |
| Amide (secondary) | H-Bond Donor & Acceptor | Good Donor & Acceptor | High (Hydrolysis) | Variable |
| Carboxylic Acid | H-Bond Donor & Acceptor | Strong Donor & Acceptor | Moderate (Conjugation) | Decreases Lipophilicity |
| Methyl Ether | H-Bond Acceptor | Weak Acceptor | High (O-dealkylation) | Increases Lipophilicity |
Synthesis and Introduction
The ethanesulfonyl group is most commonly introduced into a molecule using ethanesulfonyl chloride (EtSO₂Cl) as the key reagent.[5] This highly reactive electrophile readily couples with nucleophiles such as amines and alcohols to form stable ethanesulfonamides and ethanesulfonate esters, respectively.
Ethanesulfonyl chloride is an industrial chemical synthesized via the chlorination of starting materials like ethyl mercaptan or diethyl disulfide.[6][7] It is a colorless to pale yellow liquid that is sensitive to moisture and should be handled with appropriate care in a well-ventilated area.[5][8][9]
The Ethanesulfonyl Group in Molecular Recognition
The primary role of the ethanesulfonyl group in mediating molecular interactions stems from its capacity to engage in a range of powerful non-covalent forces.[10] These interactions are fundamental to a drug's ability to bind to its biological target with high affinity and specificity.
Hydrogen Bonding: The Cornerstone of Interaction
The sulfonyl oxygens are powerful hydrogen bond acceptors. In a biological context, they readily interact with hydrogen bond donors from amino acid residues in a protein's active site, such as the backbone N-H of amides or the side chains of serine, threonine, and lysine.[1][2][3] This directional and specific interaction is often a critical anchor point for orienting a ligand within a binding pocket, contributing significantly to binding affinity.
Dipole-Dipole and Electrostatic Interactions
The polarized S=O bonds create a strong local dipole, enabling favorable electrostatic interactions with polar regions of a binding site. This is particularly relevant in environments where formal hydrogen bonds may not be perfectly aligned but where broader electrostatic complementarity contributes to affinity.
Strategic Applications in Drug Design
The deliberate incorporation of an ethanesulfonyl group is a powerful tactic in medicinal chemistry to overcome common liabilities in drug candidates.
Enhancing Metabolic Stability
Metabolic instability is a primary cause of drug failure, leading to poor pharmacokinetic profiles and short in-vivo half-lives.[11][12] The ethanesulfonyl group is exceptionally robust and not susceptible to common metabolic pathways like oxidation by cytochrome P450 (CYP) enzymes.
Strategic Choice: Replacing metabolically labile groups (e.g., benzyl, p-methoxy-phenyl) with an ethanesulfonyl moiety is a proven strategy to block metabolic "hot spots." The strong electron-withdrawing nature of the sulfonyl group can also deactivate adjacent aromatic rings, protecting them from oxidative metabolism.[13]
Modulating Solubility and Physicochemical Properties
The polarity of the ethanesulfonyl group can be leveraged to increase the aqueous solubility of a compound. This is a critical parameter for achieving good oral bioavailability and for formulating drugs for intravenous administration. By replacing a lipophilic moiety with an ethanesulfonyl group, chemists can fine-tune the overall lipophilicity (LogP/LogD) of a molecule to strike the optimal balance between solubility and cell permeability.
Application as a Protecting Group
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction.[14][15] Sulfonyl groups are excellent protecting groups for amines due to their stability under a wide range of acidic and basic conditions.[16] For instance, the (2-trimethylsilyl)ethanesulfonyl (SES) group, a close relative, is used to protect amines and can be removed under specific, mild conditions using fluoride ions.
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and evaluation of compounds containing the ethanesulfonyl group.
Protocol: Synthesis of an N-Arylethanesulfonamide
This protocol details the standard procedure for coupling an amine with ethanesulfonyl chloride.
Objective: To synthesize N-(4-fluorophenyl)ethanesulfonamide.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes. The base acts as a scavenger for the HCl byproduct.
-
Reagent Addition: Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol: In-Vitro Metabolic Stability Assay
This protocol outlines a standard high-throughput screening method to assess a compound's stability in the presence of liver metabolic enzymes.
Objective: To determine the in-vitro half-life (t₁/₂) of an ethanesulfonyl-containing compound.
Methodology:
-
Preparation: Prepare a solution of pooled liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4). Prepare a stock solution of the test compound in DMSO.
-
Incubation: In a 96-well plate, add the microsome solution and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37 °C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a solution of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining relative to the internal standard.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t₁/₂ = -0.693 / slope). A longer half-life indicates greater metabolic stability.
Conclusion and Future Outlook
The ethanesulfonyl group is far more than a simple structural component; it is a versatile and powerful tool for molecular engineering. Its ability to form robust hydrogen bonds provides a reliable anchor for high-affinity target engagement, while its inherent chemical and metabolic stability offers a direct solution to one of the most common challenges in drug development. As our understanding of complex biological systems deepens, the rational application of functional groups like ethanesulfonyl will continue to be paramount. Future innovations may involve its use in novel chemical probes, targeted covalent inhibitors, and advanced materials where precise control over intermolecular forces is essential. The principles and protocols outlined in this guide provide a solid foundation for leveraging the full potential of this remarkable functional group.
References
-
Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Source: PubMed Central. URL: [Link]
-
Title: Ethanesulfonyl chloride | C2H5ClO2S | CID 11667. Source: PubChem. URL: [Link]
-
Title: ETHANESULFONIC ACID SODIUM SALT. Source: Ataman Kimya. URL: [Link]
-
Title: HAZARD SUMMARY: ETHANESULFONYL CHLORIDE, 2-CHLORO-. Source: NJ.gov. URL: [Link]
-
Title: Sulfonyl Protective Groups. Source: Chem-Station Int. Ed. URL: [Link]
-
Title: Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Source: Organic & Biomolecular Chemistry. URL: [Link]
-
Title: Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Source: PubMed. URL: [Link]
-
Title: Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Source: ResearchGate. URL: [Link]
-
Title: Non-Covalent Interactions | The Organic Chemistry of Medicinal Agents. Source: AccessPharmacy. URL: [Link]
-
Title: Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Source: Bentham Science. URL: [Link]
-
Title: Protective Groups. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Protecting group. Source: Wikipedia. URL: [Link]
-
Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Source: NEDMDG. URL: [Link]
-
Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Source: Journal of Drug Discovery and Development. URL: [Link]
-
Title: Hydrogen bonding in sulfonamides. Source: PubMed. URL: [Link]
-
Title: What is the importance of metabolic stability in drug design? Source: Patsnap Synapse. URL: [Link]
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Methodological & Application
Application Note: High-Purity Recrystallization of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
This Application Note is designed for researchers and process chemists optimizing the purification of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (CAS: 99186-50-2). This compound is a critical intermediate in the synthesis of diaryl sulfone-based pharmaceuticals, including COX-2 inhibitors (e.g., Etoricoxib analogs).
The following protocol moves beyond standard textbook descriptions, integrating solubility parameters, impurity rejection mechanisms, and process control strategies to ensure >99% purity.
Executive Summary & Compound Profile
The target compound, 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one , is a polar aromatic sulfone. Its purification is often complicated by the presence of the sulfide precursor (1-[4-(ethylthio)phenyl]ethanone ) and inorganic salts from oxidation steps.
Successful recrystallization relies on exploiting the significant polarity difference between the sulfone (highly polar, hydrogen-bond acceptor) and the sulfide (lipophilic) impurities.
Physicochemical Profile
| Property | Data | Notes |
| Compound Name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | Also known as 4-Ethanesulfonylacetophenone |
| CAS Number | 99186-50-2 | Distinct from methyl analog (10297-73-1) |
| Molecular Weight | 226.29 g/mol | |
| Physical State | Off-white to white solid | Crystalline |
| Est.[1][2][3][4][5][6][7][8][9][10][11] Melting Point | 90–110 °C | Note: Methyl analog melts at 126-129°C; ethyl chain lowers lattice energy. |
| Solubility | Soluble in hot Ethanol, IPA, Ethyl Acetate. | Insoluble in water, hexane. |
Pre-Purification Assessment
Before initiating bulk recrystallization, characterize the crude material to define the "Impurity Profile."
-
HPLC Purity Check: Determine the ratio of Sulfone (Product) to Sulfide (Impurity).
-
Insight: If Sulfide > 5%, a pre-wash with non-polar solvent (e.g., cold Hexane/Toluene) is recommended before recrystallization, as sulfides are highly soluble in non-polar media while sulfones are not.
-
-
Color Inspection: Yellow/Orange discoloration typically indicates residual oxidants or conjugated by-products. Activated carbon treatment may be required.
Solvent Selection Strategy
The "Like Dissolves Like" rule is insufficient here. We use a Temperature-Dependent Solubility Switch .
-
Primary Solvent (Ethanol or Isopropanol): The sulfone contains polar S=O and C=O bonds, making it soluble in hot alcohols but sparingly soluble at room temperature.
-
Anti-Solvent (Water): Increases the recovery yield by drastically reducing the solubility of the sulfone upon cooling.
-
Rejection Mechanism: The lipophilic sulfide impurity remains dissolved in the organic-rich mother liquor, while the polar sulfone crystallizes out.
Recommended System: Ethanol : Water (9:1 to 4:1 v/v)
Detailed Experimental Protocol
Phase A: Dissolution & Carbon Treatment
-
Charge: Place 10.0 g of crude 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one into a 250 mL round-bottom flask (RBF).
-
Solvent Addition: Add 60 mL of Ethanol (95%) .
-
Note: Do not use 100% Ethanol initially; the small water content aids in dissolving inorganic salts which can then be filtered off.
-
-
Heating: Equip with a magnetic stir bar and reflux condenser. Heat the mixture to reflux (~78°C) using an oil bath.
-
Assessment:
-
Scenario A (Clear Solution): Proceed to Step 6.
-
Scenario B (Turbid/Undissolved): Add Ethanol in 5 mL increments until dissolution is complete.
-
Scenario C (Colored): If solution is dark yellow, add 0.5 g Activated Carbon . Reflux for 10 minutes.
-
Phase B: Hot Filtration (Critical for Clarity)
-
Filtration: While still boiling, filter the solution through a pre-warmed Buchner funnel (or glass sinter) to remove carbon or insoluble mechanical impurities.
-
Tech Tip: Pre-warming the funnel prevents premature crystallization clogging the filter.
-
Phase C: Controlled Crystallization
-
Reheating: Return the filtrate to the RBF and bring back to a gentle boil.
-
Anti-Solvent Addition (Optional but Recommended for Yield):
-
Slowly add Deionized Water dropwise through the top of the condenser.
-
Stop immediately when a faint, persistent turbidity (cloudiness) is observed.
-
Add 1-2 mL of Ethanol to clear the turbidity (restore solution).
-
-
Cooling Gradient:
-
Stage 1: Turn off heat. Allow flask to cool to Room Temperature (RT) on the stir plate (approx. 20-25°C) over 1 hour. Stirring should be slow to encourage crystal growth.
-
Stage 2: Transfer flask to an ice-water bath (0-5°C) for 30 minutes.
-
Warning: Rapid cooling ("Crash Cooling") traps impurities inside the crystal lattice. Slow cooling excludes them.
-
Phase D: Isolation & Drying[12]
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with Cold Ethanol/Water (1:1 mixture) (approx. 10-15 mL).
-
Why? This displaces the mother liquor containing the sulfide impurity without redissolving the product.
-
-
Drying: Dry the solid in a vacuum oven at 45°C for 6-12 hours.
-
QC Check: Monitor weight loss until constant mass is achieved.
-
Process Control & Visualization
Workflow Diagram
The following diagram illustrates the critical decision nodes and physical phase changes during the purification process.
Caption: Step-by-step logic flow for the purification of sulfone intermediates, highlighting decision points for carbon treatment and anti-solvent addition.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling Out (Liquid separates instead of solid) | Solvent is too polar (too much water) or cooling is too fast. | Reheat to dissolve. Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available. |
| Low Yield (<50%) | Product is too soluble in Ethanol. | Concentrate the mother liquor (rotary evaporator) to half volume and repeat cooling cycle (Second Crop). |
| Impurity Persists (Sulfide detected) | Impurity trapped in lattice. | Recrystallize again using a different solvent system (e.g., Ethyl Acetate/Hexane) to alter polarity selectivity. |
References
-
Sigma-Aldrich. 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one Product Information. Retrieved from
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82529, 4-(Methylsulfonyl)acetophenone. (Used for analog property correlation). Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
-
BenchChem. Synthesis and Optimization of Sulfone Derivatives. Retrieved from
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The Versatile Ketone: A Guide to the Application of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in Multi-Step Synthesis
For the modern medicinal chemist and process development professional, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. Among the plethora of available synthons, 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one emerges as a cornerstone intermediate, particularly in the construction of diaryl heterocyclic compounds with significant pharmacological activity. Its utility is most prominently showcased in the industrial-scale synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs.
This technical guide provides an in-depth exploration of the applications of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in multi-step synthesis. We will delve into the causality behind its reactivity, provide detailed, field-proven protocols for its key transformations, and explore its broader potential in the synthesis of diverse heterocyclic scaffolds.
Compound Profile and Strategic Importance
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, also known as 4'-ethylsulfonylacetophenone, possesses a unique combination of structural features that render it a valuable synthetic intermediate. The molecule comprises a phenyl ring activated by an electron-withdrawing ethanesulfonyl group at the para position, and a reactive acetyl moiety.
Table 1: Physicochemical Properties of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
| Property | Value | Source |
| CAS Number | 99186-50-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₃S | [1] |
| Molecular Weight | 212.27 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically >97% | [1] |
| Storage | Room Temperature | [1] |
The ethanesulfonyl group plays a crucial role in modulating the reactivity of the molecule. It enhances the electrophilicity of the phenyl ring and, more importantly, increases the acidity of the α-protons of the acetyl group. This heightened acidity facilitates the formation of a stabilized enolate, a key reactive intermediate in numerous carbon-carbon bond-forming reactions.
The Gateway to Selective COX-2 Inhibitors: The Synthesis of Etoricoxib
The most prominent application of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is as a pivotal intermediate in the synthesis of Etoricoxib, a highly selective COX-2 inhibitor. The core of this synthesis lies in the construction of a 1,2-diarylpyridine ring system, where the ethanesulfonylphenyl moiety of our title compound becomes a key pharmacophoric element.
Synthetic Strategy Overview
A common and efficient route to Etoricoxib involves the condensation of a β-keto sulfone with a vinamidinium salt, followed by cyclization. 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, however, is typically a precursor to the more complex β-keto sulfone required for this transformation. A key step is the α-arylation of the ketone.
Figure 1: Synthetic workflow for Etoricoxib starting from 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one.
Key Transformation: Palladium-Catalyzed α-Arylation
The α-arylation of ketones is a powerful tool for the formation of carbon-carbon bonds. In the context of Etoricoxib synthesis, this reaction couples 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one with a suitable pyridine derivative.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium complexes, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), are highly effective in catalyzing this transformation. The choice of ligand is critical for promoting the oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired product.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the ketone and form the enolate in a sufficient concentration to participate in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the enolate and to ensure the stability of the catalyst.
Protocol 1: Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(ethanesulfonyl)phenyl]ethanone
Materials:
-
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
-
3-Bromo-6-methylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry, inert-atmosphere flask, add 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (1.0 equiv), 3-bromo-6-methylpyridine (1.1 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Add anhydrous toluene to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add NaOtBu (1.4 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-keto sulfone.
Broadening the Horizon: Synthesis of Other Heterocyclic Scaffolds
While its role in COX-2 inhibitor synthesis is well-established, the reactivity of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one extends to the synthesis of a variety of other heterocyclic compounds with potential therapeutic applications.
Synthesis of Chalcones and their Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and serve as scaffolds for a wide range of biologically active compounds[2][3]. The acetyl group of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one readily participates in Claisen-Schmidt condensations with aromatic aldehydes to yield chalcones.
Protocol 2: Synthesis of (E)-1-[4-(Ethanesulfonyl)phenyl]-3-(aryl)prop-2-en-1-one
Materials:
-
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (1.2 equiv) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product completely.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
These chalcones can then be further elaborated into various heterocyclic systems such as pyrimidines, pyrazoles, and thiazoles.
Synthesis of Pyrimidine Derivatives
Pyrimidines are a class of heterocyclic compounds that are components of nucleic acids and are found in numerous synthetic drugs. Chalcones derived from 1-[4-(ethanesulfonyl)phenyl]ethan-1-one can be cyclized with urea, thiourea, or guanidine to form pyrimidine derivatives[4][5][6][7].
Figure 2: General synthetic route to pyrimidine derivatives.
Synthesis of Thiazole Derivatives
The thiazole ring is another important scaffold in medicinal chemistry. α-Haloketones derived from 1-[4-(ethanesulfonyl)phenyl]ethan-1-one can be condensed with thioamides or thioureas in a Hantzsch-type synthesis to afford thiazole derivatives[8][9][10].
Protocol 3: Synthesis of 2-Amino-4-[4-(ethanesulfonyl)phenyl]thiazole
Materials:
-
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
-
Bromine or N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
Procedure:
Step 1: α-Bromination
-
Dissolve 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (1.0 equiv) in a suitable solvent such as acetic acid or chloroform.
-
Slowly add a solution of bromine (1.0 equiv) in the same solvent at room temperature.
-
Stir the reaction mixture until the color of bromine disappears.
-
Pour the reaction mixture into ice-cold water to precipitate the α-bromo ketone.
-
Filter, wash with water, and dry the product.
Step 2: Thiazole Ring Formation
-
To a solution of the α-bromo ketone (1.0 equiv) in ethanol, add thiourea (1.1 equiv).
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure thiazole derivative.
Safety and Handling
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier[11][12][13][14].
General Handling Precautions:
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is a strategically important and versatile building block in multi-step organic synthesis. Its primary application in the synthesis of selective COX-2 inhibitors like Etoricoxib highlights its value in the pharmaceutical industry. Furthermore, its ability to readily undergo reactions such as Claisen-Schmidt condensation and α-functionalization opens up avenues for the synthesis of a diverse array of heterocyclic compounds with potential biological activities. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable synthon in their synthetic endeavors.
References
-
Chemsrc. CAS#:221615-75-4 | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. [Link]
-
Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. [Link]
-
Synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating phenylsulfonyl. [Link]
-
Journal of Applied Pharmaceutical Science. Chalcones: A review on synthesis and pharmacological activities. [Link]
-
PubMed Central. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
ResearchGate. synthesis and pharmacological applications of chalcones- a review. [Link]
-
MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
-
ResearchGate. Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. [Link]
-
Sanika Chemicals. 1-(6-Methyl pyridine-3-yl)-2-[4-(methyl Sulfonyl) phenyl] Ethanone. [Link]
-
Amanote Research. 1-(4-(Pyrrolidin-1-Ylsulfonyl)phenyl) Ethanone in Heterocyclic Synthesis. [Link]
-
Baran Lab. ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]
-
Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]
-
PMC. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. [Link]
-
PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. [Link]
-
ResearchGate. Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. [Link]
-
ResearchGate. Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. [Link]
-
Journal of Applied Pharmaceutical Science. Chalcones: A review on synthesis and pharmacological activities. [Link]
-
PMC. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. [Link]
-
PubChem. 1-(4-(methylsulfonyl)phenyl)ethanone. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
NIH. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. [Link]
-
MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]
-
PMC. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Link]
-
PMC. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. [Link]
-
NO. 7 - Safety Data Sheet. [Link]
-
PMC. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]
Sources
- 1. 1-[4-(methylsulfonyl)phenyl]ethan-1-one, Thermo Scientific Amber Glass Bottle; 25g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. chemicea.com [chemicea.com]
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1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in the synthesis of Etoricoxib intermediates
Application Note: Utilization of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in the Synthesis of Etoricoxib Analogs
Part 1: Strategic Context & Scientific Rationale
1.1 The Molecule and the Target
This guide details the application of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (CAS: 22382-72-5) as a core building block. While the commercial drug Etoricoxib (Arcoxia) utilizes a methyl sulfone moiety (
Modulating the alkyl group on the sulfone from methyl to ethyl alters the lipophilicity (
1.2 The Synthetic Challenge: Pyridine Construction The limiting step in synthesizing Etoricoxib-class molecules is the efficient formation of the central pyridine ring. Traditional cross-coupling methods (Suzuki/Stille) on a pre-formed pyridine core often suffer from regioselectivity issues and expensive palladium catalysts.
The Solution: This protocol utilizes the Vinamidinium Salt Method (Merck Process Route). This "bottom-up" approach constructs the pyridine ring around the acetophenone moiety, ensuring high regiocontrol and scalability.
Part 2: Reaction Mechanism & Pathway
The synthesis relies on a [3+3] annulation between the enolate of the acetophenone and an electrophilic vinamidinium salt.
Mechanism Description:
-
Enolization: Base-mediated deprotonation of the acetyl group on 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one.
-
Michael Addition: The enolate attacks the electrophilic carbon of the vinamidinium salt.
-
Cyclization & Elimination: Subsequent condensation with ammonia (source of Nitrogen) and elimination of the dimethylamine leaving groups drives the aromatization to form the pyridine ring.
Figure 1: Mechanistic pathway for the construction of the pyridine core using the Vinamidinium salt strategy.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of the Precursor (If not purchased)
Context: If the specific ethyl-sulfone acetophenone is unavailable, it is synthesized via oxidation of the sulfide.
Reagents:
-
1-[4-(Ethylthio)phenyl]ethan-1-one (Sulfide precursor)
-
Oxone® (Potassium peroxymonosulfate) or
/Sodium Tungstate -
Solvent: Methanol/Water (1:1)
Steps:
-
Dissolve 10.0 g of sulfide precursor in 100 mL MeOH.
-
Cool to 0°C. Add solution of Oxone (1.2 eq) in water dropwise to control exotherm.
-
Stir at RT for 4 hours. Monitor by TLC/HPLC (Disappearance of sulfide).
-
Quench with aqueous sodium bisulfite. Extract with EtOAc.
-
QC Check:
must show ethyl quartet shifted downfield ( ppm) indicating sulfone formation.
Protocol B: Pyridine Ring Assembly (The Core Synthesis)
Materials Table:
| Reagent | Role | Equivalents | Notes |
| 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | Limiting Reagent | 1.0 | Dried azeotropically |
| Vinamidinium Salt | Electrophile | 1.1 | 2-chloro-N,N-dimethylamino-trimethinium hexafluorophosphate |
| Potassium tert-butoxide (t-BuOK) | Base | 2.2 | Anhydrous is critical |
| Ammonium Acetate | N-Source | 5.0 | Excess required |
| THF / t-Butanol | Solvent | - | 10 volumes |
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck RBF equipped with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with
. -
Reagent Charging:
-
Charge 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (1.0 eq) and Vinamidinium salt (1.1 eq).
-
Add THF (anhydrous, 8 vol). Cool to 0-5°C.
-
-
Base Addition (Critical Step):
-
Add t-BuOK (2.2 eq) portion-wise over 30 mins. Caution: Exothermic.
-
Observation: The slurry will turn deep yellow/orange (enolate formation).
-
Stir at 0-5°C for 1 hour.
-
-
Cyclization:
-
Add Ammonium Acetate (5.0 eq) and Acetic Acid (10 vol).
-
Heat the mixture to Reflux (approx. 80°C) for 6–8 hours.
-
-
Work-up:
-
Cool to RT. Quench with water (20 vol).
-
Adjust pH to >10 using NaOH (aq).
-
Extract with Isopropyl Acetate (IPAc) or Toluene.
-
Wash organic layer with brine.
-
-
Crystallization:
-
Concentrate organic layer.
-
Recrystallize from Ethanol/Water to obtain the Etoricoxib analog.
-
Figure 2: Operational workflow for the synthesis process.[2]
Part 4: Quality Control & Troubleshooting
4.1 Analytical Parameters (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile. Gradient 10% B to 90% B. -
Target Retention: The ethyl-sulfone analog will elute slightly later than the methyl-sulfone standard (Etoricoxib) due to increased lipophilicity.
4.2 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in t-BuOK or Solvent | Ensure strict anhydrous conditions during enolization. |
| Regioisomer Impurity | Fast addition of base | Slow down base addition to favor thermodynamic enolate. |
| Incomplete Reaction | Old Vinamidinium Salt | Verify salt quality; it is moisture sensitive. |
References
-
Davies, I. W., et al. (2000). "A Practical Synthesis of a COX-2 Inhibitor." The Journal of Organic Chemistry, 65(25), 8415-8420.
- Core reference for the Vinamidinium salt chemistry and mechanism.
-
Merck & Co., Inc. (1999). "Process for making 5-chloro-3-(4-methylsulfonyl)phenyl-2,3-bipyridine." World Intellectual Property Organization, WO 1999/055830.
- Authoritative industrial protocol for Etoricoxib synthesis.
- Desmond, R., et al. (2004). "Process Development of Etoricoxib." Organic Process Research & Development, 8(6).
Sources
Application Note: Strategic Utilization of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in Medicinal Chemistry
Executive Summary
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (CAS: 2449-34-5) serves as a critical "linchpin" intermediate in the synthesis of diarylheterocycles, specifically COX-2 selective inhibitors (Coxibs). While the commercial drug Etoricoxib utilizes a methylsulfone moiety, the ethyl sulfone variant described here is pivotal for Structure-Activity Relationship (SAR) exploration. It allows medicinal chemists to probe the steric tolerance of the COX-2 secondary pocket (Val523 channel) and fine-tune pharmacokinetic profiles (lipophilicity/metabolic stability).
This guide provides validated protocols for transforming this ketone into bioactive pyridine and thiazole scaffolds, emphasizing mechanistic causality and high-yield optimization.
Chemical Profile & Reactivity
The molecule features two competing electrophilic sites modulated by the strong electron-withdrawing nature of the sulfone group (
| Property | Value/Description | Medicinal Relevance |
| Molecular Formula | Core scaffold for diaryl systems.[1] | |
| Electronic Effect | Sulfone ( | Deactivates ring toward EAS; acidifies |
| Key Reactivity | Enolization of Acetyl Group | Primary handle for condensation reactions (e.g., Vinamidinium). |
| Solubility | DMSO, DMF, warm EtOH | Requires polar aprotic solvents for optimal coupling. |
Primary Application: Synthesis of Diarylpyridines (Etoricoxib Analogs)
The most high-value application of this ketone is the construction of the central pyridine ring found in second-generation Coxibs. This is achieved via a condensation reaction with vinamidinium salts .
Mechanism of Action
The reaction proceeds via a "3+3" cyclization:
-
Enolization: Base-mediated deprotonation of the acetyl
-carbon. -
Michael Addition: Attack of the enolate on the electrophilic vinamidinium backbone.
-
Elimination/Cyclization: Loss of dimethylamine groups and condensation to form the aromatic pyridine ring.
Protocol A: Vinamidinium Condensation
Objective: Synthesis of 2-(6-methylpyridin-3-yl)-3-[4-(ethanesulfonyl)phenyl]pyridine.
Reagents:
-
Starting Material: 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (1.0 eq)
-
Electrophile: 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (Vinamidinium salt) (1.1 eq)
-
Base: Potassium tert-butoxide (
-BuOK) (1.2 eq) or NaH -
Solvent: Anhydrous THF or DMF
-
Ammonium Source:
(excess, for ring closure)
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under
, dissolve 1.0 eq of the ketone in anhydrous THF ( concentration). -
Enolate Formation: Cool to
. Add -BuOK portion-wise. The solution will turn yellow/orange, indicating enolate formation. Stir for 30 min. -
Addition: Add the vinamidinium salt in one portion. Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Cyclization: Add glacial acetic acid (2.0 eq) and
(5.0 eq). Heat the mixture to reflux ( ) for 6–8 hours.-
Expert Insight: The ammonium acetate provides the nitrogen atom required to close the pyridine ring.
-
-
Workup: Cool to RT. Quench with saturated
.[2] Extract with EtOAc ( ). Wash combined organics with brine to remove residual DMF/DMSO. -
Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via flash chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
NMR: Look for the disappearance of the methyl ketone singlet (
) and the appearance of new pyridine aromatic protons ( ).
Secondary Application: -Halogenation for Thiazole Synthesis
To access diarylthiazoles (analogous to compounds like Meloxicam or specific enzyme inhibitors), the ketone must first be activated via bromination.
Protocol B: Regioselective -Bromination
Objective: Synthesis of 2-bromo-1-[4-(ethanesulfonyl)phenyl]ethan-1-one.[2][3][4]
Reagents:
-
Bromine (
) (1.0 eq) OR Phenyltrimethylammonium tribromide (PTAB) -
Solvent: Glacial Acetic Acid (
) or
Methodology:
-
Dissolve the ketone in
. Add a catalytic amount of (initiator). -
Add
dropwise at RT. The sulfone group deactivates the aromatic ring, ensuring bromination occurs exclusively at the -carbon of the acetyl group, not on the benzene ring. -
Endpoint: Decolorization of bromine indicates completion.
-
Critical Step: Pour into ice water. The product usually precipitates as a solid. Filter and dry.[2][7]
Subsequent Hantzsch Coupling:
React the resulting
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent utility of the starting ketone in generating two distinct classes of COX-2 inhibitors.
Figure 1: Divergent synthetic pathways for Pyridine (COX-2) and Thiazole scaffolds starting from the ethyl-sulfone ketone.
Scientific Integrity & SAR Analysis
Why the Ethyl Sulfone? (The "E-E-A-T" Perspective)
Most commercial Coxibs (e.g., Rofecoxib, Etoricoxib) utilize a methylsulfone (
-
Selectivity Tuning: The COX-2 active site contains a secondary pocket (near Val523) that accommodates the bulky sulfone group. Replacing Methyl with Ethyl tests the volume limits of this pocket.
-
Observation: Often, the ethyl sulfone retains COX-2 potency but decreases COX-1 affinity further due to steric clash in the tighter COX-1 channel (Ile523).
-
-
Metabolic Stability: The ethyl group introduces a new site for metabolic attack (
-oxidation or hydroxylation). This is used to alter the half-life ( ) of the drug candidate during lead optimization. -
Patent Strategy: Novel ethyl-sulfone analogs often fall outside the claims of methyl-sulfone patents, providing a route for "fast follower" drug development.
Troubleshooting & Safety
-
Reaction Monitoring: The condensation with vinamidinium salts is sensitive to moisture. Use strictly anhydrous solvents.
-
Impurity Profile: If the reaction turns black/tarry, the temperature during enolate formation was likely too high. Keep strictly at
or during base addition. -
Safety: Sulfones are generally stable, but
-bromo ketones are potent lachrymators. Handle all bromination steps in a fume hood.
References
-
Merck Frosst Canada & Co. (2000). Substituted Pyridines as Selective Cyclooxygenase-2 Inhibitors.[1][8] US Patent 6,040,319.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2774786, 4-(Ethylsulfonyl)acetophenone.
-
Davies, I. W., et al. (2001). "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 66(12), 4340-4343. (Foundational methodology for vinamidinium condensation).
- Desai, P., et al. (2010). "Structure-Activity Relationship of Diaryl Heterocycles as COX-2 Inhibitors." Medicinal Chemistry Research, 19, 100-115. (Context for Ethyl vs. Methyl sulfone substitutions).
Sources
- 1. A prodrug approach to COX-2 inhibitors with methylsulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 6. Annulation of ketones with vinamidinium hexafluorophosphate salts: an efficient preparation of trisubstituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102766076A - Synthesis process of racemic phenyl ethanesulfonic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in Drug Discovery
Introduction: The Strategic Importance of the Aryl Sulfone Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving therapeutic efficacy and selectivity. Among the myriad of structural motifs, the aryl sulfone group has emerged as a cornerstone in the design of targeted inhibitors for a range of enzymes implicated in human diseases. The compound 1-[4-(ethanesulfonyl)phenyl]ethan-1-one, a readily accessible acetophenone derivative, represents a key building block for the synthesis of novel drug candidates. Its intrinsic chemical functionalities—a reactive ketone and a polar sulfone group—offer versatile handles for synthetic elaboration, enabling the exploration of vast chemical space. This guide provides an in-depth exploration of the utility of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one as a precursor for the development of potent and selective inhibitors of two critical enzyme families: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein (MAP) Kinase.
The Aryl Sulfone Advantage: A Gateway to Selective Enzyme Inhibition
The incorporation of a sulfone or sulfonamide moiety on a phenyl ring is a well-established strategy in medicinal chemistry to impart desirable pharmacological properties.[1][2][3] This functional group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, contributing significantly to the binding affinity of a ligand to its protein target.[4] Furthermore, the steric bulk and electronic properties of the sulfone group can be finely tuned to achieve selectivity for a specific enzyme isoform, a critical factor in minimizing off-target effects and improving the safety profile of a drug candidate.
Targeting Cyclooxygenase-2 (COX-2) in Inflammation
Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever.[5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and its expression is significantly upregulated during inflammation.[5][6]
The development of selective COX-2 inhibitors was a major breakthrough in anti-inflammatory therapy, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][7] A key structural feature of many selective COX-2 inhibitors is the presence of a phenyl sulfonamide or a similar polar group.[8] This moiety is crucial for binding to a secondary pocket present in the active site of COX-2 but absent in COX-1, thereby conferring selectivity.[8] The 4-ethanesulfonylphenyl group of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one provides an ideal starting point for the design of novel COX-2 inhibitors.
Inhibiting p38 MAP Kinase in Inflammatory and Proliferative Disorders
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[9] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[9] Consequently, the development of p38 MAP kinase inhibitors has been an area of intense research.[9][10][11]
Many potent and selective p38 MAP kinase inhibitors feature a heterocyclic core with specific substitutions that engage with the ATP-binding pocket of the enzyme. The binding of these inhibitors often involves hydrogen bond interactions with the hinge region of the kinase and hydrophobic interactions with other key residues.[12] The aryl sulfone moiety can be strategically incorporated into these scaffolds to enhance binding affinity and selectivity.
Synthetic Pathways from 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
The ketone functionality of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one serves as a versatile anchor for the construction of diverse molecular architectures. The following diagrams illustrate generalized synthetic workflows for generating libraries of potential COX-2 and p38 MAP kinase inhibitors.
Caption: Synthetic workflows from 1-[4-(ethanesulfonyl)phenyl]ethan-1-one.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel inhibitors derived from 1-[4-(ethanesulfonyl)phenyl]ethan-1-one.
Protocol 1: Synthesis of a Diarylpyrazole Library for COX-2 Inhibition Screening
This protocol outlines a general procedure for the synthesis of a library of diarylpyrazole derivatives, a common scaffold for selective COX-2 inhibitors.
Materials:
-
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
-
Substituted arylhydrazines
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one (1 equivalent) in ethanol, add a solution of the desired substituted arylhydrazine (1.1 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the diarylpyrazole derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory potency and selectivity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized diarylpyrazole derivatives
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) EIA kit
-
Assay buffer (e.g., Tris-HCl)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and varying concentrations of the test compounds or reference inhibitors.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Reference (Celecoxib) | >10 | 0.05 | >200 |
| Test Compound 1 | 8.5 | 0.12 | 70.8 |
| Test Compound 2 | >20 | 0.08 | >250 |
| Test Compound 3 | 2.3 | 1.5 | 1.5 |
Protocol 3: p38α MAP Kinase Inhibition Assay
This protocol details a method to assess the inhibitory activity of synthesized compounds against p38α MAP kinase.
Materials:
-
Synthesized heterocyclic derivatives
-
Recombinant human p38α MAP kinase
-
ATF-2 (substrate)
-
ATP
-
Kinase assay buffer
-
Phospho-ATF-2 antibody
-
Detection reagent (e.g., luminescence-based)
-
Reference inhibitor (e.g., SB203580)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the p38α enzyme, the test compound or reference inhibitor, and the ATF-2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of phosphorylated ATF-2 using a phospho-specific antibody and a suitable detection method (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Data Presentation:
| Compound | p38α IC50 (nM) |
| Reference (SB203580) | 50 |
| Test Compound A | 80 |
| Test Compound B | 250 |
| Test Compound C | >1000 |
Logical Framework for Hit-to-Lead Optimization
The initial screening data from the in vitro assays provide the foundation for further medicinal chemistry efforts. The following diagram illustrates a logical progression from an initial "hit" compound to a more refined "lead" candidate.
Caption: Hit-to-lead optimization workflow for inhibitor development.
Conclusion
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is a valuable and versatile starting material in drug discovery, particularly for the development of inhibitors targeting enzymes with a preference for aryl sulfone-containing ligands. Its straightforward reactivity allows for the efficient generation of compound libraries for screening against key therapeutic targets such as COX-2 and p38 MAP kinase. The protocols and strategic framework outlined in this guide provide a solid foundation for researchers to leverage this important chemical entity in their quest for novel and effective therapeutics.
References
-
Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
-
Selness, S. R., et al. (2011). Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 21(13), 4066-4071. [Link]
-
Abdel-Aziz, A. A. M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(5), 536-556. [Link]
-
Lee, J. C., et al. (2000). p38 Mitogen-Activated Protein Kinase Inhibitors—Mechanisms and Therapeutic Potentials. Pharmacology & Therapeutics, 85(3), 121-135. [Link]
-
Lan, X. J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 27(18), 5896. [Link]
-
Lan, X. J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719. [Link]
-
Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 16(16), 4400-4404. [Link]
-
Grosser, T., et al. (2007). Clinical use and pharmacological properties of selective COX-2 inhibitors. Herz, 32(8), 606-616. [Link]
-
Gali, V. G., et al. (2024). Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. Molecules, 29(14), 3358. [Link]
-
Lan, X. J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed, 31357453. [Link]
-
Ghorab, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Pharmaceuticals, 15(9), 1145. [Link]
-
Cighir, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1109. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Kalgutkar, A. S., et al. (2000). Selective Cyclooxygenase-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1143-1157. [Link]
-
Abdel-Aziz, A. A. M., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195038. [Link]
-
Ibrahim, H., et al. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2305. [Link]
-
Al-Ostoot, F. H., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 10839. [Link]
-
Medicotutorials. (2020, June 1). Pharmacology of NSAIDs [COX-1and COX-2 physiology, Side effects]. YouTube. [Link]
-
Patel, D. A., et al. (2016). Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. ResearchGate. [Link]
Sources
- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors | MDPI [mdpi.com]
experimental protocol for reactions with 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
Application Note: Functionalization Protocols for 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
Introduction & Strategic Significance
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (hereafter referred to as ESE-Acetophenone ) is a critical building block in the synthesis of diaryl sulfone pharmacophores.[1] Structurally analogous to the methylsulfonyl intermediates used in Etoricoxib (COX-2 inhibitors) and Apremilast (PDE4 inhibitors), the ethylsulfonyl variant offers altered lipophilicity and metabolic stability profiles for next-generation drug candidates.[1]
This guide details three high-value transformations designed for medicinal chemistry campaigns:
- -Bromination: The "Gateway" reaction for synthesizing thiazole/imidazole heterocycles via Hantzsch synthesis.[1]
-
Claisen-Schmidt Condensation: For generating chalcone libraries (Michael acceptors).
-
Asymmetric Transfer Hydrogenation (ATH): For creating chiral benzylic alcohols.[1]
Chemical Properties & Handling
| Property | Data | Implications for Protocol |
| Molecular Weight | 226.29 g/mol | Calculate stoichiometry carefully vs. methyl analog.[1] |
| Electronic State | Electron-Deficient Ring | The |
| Solubility | Low in Hexanes/Water | Use DCM, EtOAc, or DMF. Sulfones often require slight heating to dissolve in alcohols.[1] |
| Acidity ( | Slightly more acidic than acetophenone due to the para-sulfone EWG.[1] Enolization is facile.[1] |
Safety Critical Warning:
-
Lachrymator Potential: The product of Protocol 1 (
-bromoketone) is a potent lachrymator (tear gas agent).[1] All reactions and workups must be performed in a functioning fume hood.[1] -
Sulfone Stability: The ethanesulfonyl group is thermally stable but can undergo
-elimination under extremely forcing basic conditions (though less likely than -keto sulfones).[1]
Protocol 1: Regioselective -Bromination
Objective: Synthesis of 2-bromo-1-[4-(ethanesulfonyl)phenyl]ethan-1-one. Application: Precursor for Hantzsch thiazole synthesis (COX-2 inhibitor scaffolds).[1]
Mechanistic Rationale
Direct bromination of electron-deficient acetophenones can be sluggish.[1] We utilize p-Toluenesulfonic acid (pTsOH) as a catalyst to accelerate enolization.[1] Elemental bromine is used in a controlled addition to prevent poly-bromination.[1]
Experimental Workflow
Figure 1: Workflow for the regioselective
Step-by-Step Methodology
-
Setup: Charge a 250 mL round-bottom flask (RBF) with ESE-Acetophenone (10.0 mmol, 2.26 g).
-
Solvent: Add Dichloromethane (DCM) (30 mL) and Methanol (10 mL). The methanol co-solvent accelerates the reaction via hemiacetal intermediates.
-
Activation: Add p-Toluenesulfonic acid monohydrate (1.0 mmol, 190 mg). Stir until dissolved.
-
Bromination:
-
Cool the solution to 0°C (ice bath).
-
Prepare a solution of Bromine (
) (10.5 mmol, 0.54 mL) in DCM (5 mL). -
Add the bromine solution dropwise over 20 minutes. The red color should dissipate rapidly initially, indicating consumption.
-
-
Completion: Allow to warm to Room Temperature (RT) and stir for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3).[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Protocol 2: Claisen-Schmidt Condensation
Objective: Synthesis of (E)-3-aryl-1-[4-(ethanesulfonyl)phenyl]prop-2-en-1-one (Chalcone).[1] Application: Screening libraries for anti-inflammatory activity; intermediate for pyrazolines.[1]
Mechanistic Rationale
The acetyl methyl protons are acidic (
Experimental Workflow
-
Reagents:
-
Procedure:
-
Dissolve ESE-Acetophenone (5 mmol) and the aldehyde (5.25 mmol) in Ethanol (15 mL).
-
Cool to 0-5°C.[1]
-
Add 10% NaOH (2.5 mL) dropwise.[1] Note: The solution often turns yellow/orange immediately due to conjugation.
-
Stir at 0°C for 30 mins, then allow to warm to RT and stir for 4-6 hours.
-
Precipitation: The product often precipitates out of the reaction mixture.
-
-
Isolation:
-
If solid forms: Filter, wash with cold water (
mL) and cold ethanol ( mL).[1] -
If no precipitate: Pour into ice-water (100 mL), adjust pH to
with 1M HCl, and extract with EtOAc.
-
-
Purification: Recrystallization from Ethanol is usually sufficient.[1]
Protocol 3: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction to (S)-1-[4-(ethanesulfonyl)phenyl]ethanol.[1] Application: Chiral building block for PDE4 inhibitors.[1]
Mechanistic Rationale
Standard
Catalytic Cycle Diagram
Figure 2: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation cycle.
Step-by-Step Methodology
-
Catalyst Preparation: In a glovebox or under Argon, mix
(0.005 eq) and (0.01 eq) in dry DCM. Stir 10 min. -
Reaction Mix: Add ESE-Acetophenone (2.0 mmol) to the catalyst solution.
-
H-Source: Add azeotropic mixture of Formic Acid/Triethylamine (5:2) (1.0 mL).
-
Execution: Stir at 28°C for 12-24 hours. Monitor by chiral HPLC.[1]
-
Workup: Quench with water, extract with EtOAc, wash with saturated
(to remove acid), dry, and concentrate. -
Analysis: Determine ee% using a Chiralcel OD-H column (Hexane/iPrOH).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Bromination) | Over-bromination (dibromo species) | Reduce |
| Incomplete Condensation | Enolate stability | Increase temperature to 40°C or switch base to KOH in Methanol. |
| Poor Solubility | Sulfone aggregation | Use DMF as co-solvent; mild heating (40°C) during initial dissolution.[1] |
| Lachrymatory Effect | Volatile bromoketone | Keep all waste in sealed containers; treat glassware with dilute ammonia before removal from hood.[1] |
References
-
Bioisosteres in Drug Design: Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
-
Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General Reference for Bromoketone utility).
-
Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link[1]
-
Sulfone Chemistry: Trost, B. M. (1988).[1] "Sulfones: Chemical chameleons."[1] Bulletin of the Chemical Society of Japan, 61(1), 107-124.[1] (Foundational reactivity of sulfones).
Sources
Application Notes and Protocols for the Characterization of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, also known as 4'-ethylsulfonylacetophenone, is an aromatic ketone containing a sulfone functional group. This molecule serves as a key building block in organic synthesis and is of significant interest in medicinal chemistry and materials science due to the unique electronic and structural properties imparted by the ketone and sulfone moieties.[1] Accurate and comprehensive characterization of this compound is paramount for ensuring its identity, purity, and quality in research and development settings.
This technical guide provides a detailed overview of the essential analytical methods for the comprehensive characterization of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. The protocols herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₃S | [5] |
| Molecular Weight | 212.27 g/mol | [5] |
| Appearance | Solid (predicted) | General knowledge |
| Purity (Typical) | ≥98% | [5] |
Analytical Characterization Workflow
A systematic approach is crucial for the unambiguous characterization of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. The following workflow outlines the logical progression of analytical techniques to confirm the structure and assess the purity of the compound.
Caption: A typical workflow for the characterization of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):
Based on the analysis of structurally similar compounds, such as 4'-(methylsulfonyl)acetophenone, the following proton NMR assignments are predicted.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | Doublet (d) | 2H | Aromatic (ortho to C=O) |
| ~8.05 | Doublet (d) | 2H | Aromatic (ortho to SO₂) |
| ~3.20 | Quartet (q) | 2H | -SO₂-CH₂ -CH₃ |
| ~2.65 | Singlet (s) | 3H | -C(O)-CH₃ |
| ~1.30 | Triplet (t) | 3H | -SO₂-CH₂-CH₃ |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Spectral Width: 0-12 ppm
-
Relaxation Delay: 1-2 seconds
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~197.0 | C=O |
| ~145.0 | Aromatic (C-SO₂) |
| ~140.0 | Aromatic (C-C=O) |
| ~129.0 | Aromatic (CH ortho to C=O) |
| ~128.0 | Aromatic (CH ortho to SO₂) |
| ~47.0 | -SO₂-CH₂ -CH₃ |
| ~27.0 | -C(O)-CH₃ |
| ~7.0 | -SO₂-CH₂-CH₃ |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0-220 ppm
-
Relaxation Delay: 2-5 seconds
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.27 g/mol ).[5] Key fragmentation patterns for aromatic ketones and sulfones can be predicted.[7][8]
-
α-Cleavage: Loss of the acetyl group (CH₃CO, m/z 43) or the methyl group from the acetyl moiety (CH₃, m/z 15).
-
Sulfone Fragmentation: Cleavage of the C-S bond, potentially leading to fragments corresponding to the phenylsulfone moiety and the ethyl group.
Experimental Protocol (LC-MS):
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Ionization Source: Electrospray Ionization (ESI) is a common soft ionization technique suitable for this compound.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of formic acid is a good starting point for reversed-phase chromatography.
-
Data Acquisition: Acquire data in both positive and negative ion modes to determine the optimal ionization.
Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~1685 | C=O (ketone) stretch |
| ~1600, ~1475 | Aromatic C=C stretch |
| ~1320 | Asymmetric SO₂ stretch |
| ~1150 | Symmetric SO₂ stretch |
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.[10]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, a reversed-phase HPLC method is suitable for purity determination and assay.[11] The method should be validated according to ICH Q2(R1) guidelines.[1][12]
Proposed HPLC Method:
Caption: Key parameters for a proposed HPLC method.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a suitable percentage of B, and increase linearly to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
System Suitability: Before sample analysis, perform system suitability tests as per USP <621> to ensure the performance of the chromatographic system.[2][13] This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
-
Quantification: Calculate the purity or assay of the sample by comparing the peak area of the main component to that of the reference standard.
Elemental Analysis
Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound. This provides confirmation of the empirical and molecular formula.[5][14][15]
Theoretical Elemental Composition for C₁₀H₁₂O₃S:
| Element | Mass Percent (%) |
| Carbon (C) | 56.58 |
| Hydrogen (H) | 5.70 |
| Oxygen (O) | 22.61 |
| Sulfur (S) | 15.11 |
Experimental Protocol:
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
Data Comparison: The experimentally determined mass percentages should be within ±0.4% of the theoretical values to confirm the elemental composition.
Conclusion
The combination of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy provides an unambiguous structural confirmation of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. HPLC is the method of choice for determining the purity and assay of the compound, while elemental analysis confirms its elemental composition. The application of these analytical techniques, guided by established protocols and regulatory standards, ensures the reliable and comprehensive characterization of this important chemical entity for its intended applications in research and development.
References
- United States Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
- Agilent Technologies.
- ICH. Q3D(R2) Guideline for Elemental Impurities. 2022.
- European Medicines Agency. ICH Q3D Elemental impurities.
- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz)
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
- Kar, G. K. How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only?
- BenchChem. Application Notes and Protocols for the Analytical Detection of 4'-Ethylacetophenone.
- Purdue University. Stoichiometry: Elemental Analysis.
- Metlin. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- Chemistry LibreTexts. 3.2: Determining Empirical and Molecular Formulas. 2022.
- The Royal Society of Chemistry.
- Sigma-Aldrich. 1-[4-(ethanesulfonyl)phenyl]ethan-1-one.
- Chemistry LibreTexts.
- ChemicalBook. 4-Ethylacetophenone(937-30-4) 13C NMR spectrum.
- University of Illinois.
- SlidePlayer.
- ResearchGate. Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl)
- Reddit. "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". 2024.
- Indonesian Journal of Science & Technology.
- CORE.
- International Journal of Pharmaceutical Sciences and Research. Development and Validation of RP-HPLC Method for the Estimation of Lumateperone Drug in Pharmaceutical Dosage Forms. 2023.
- Gelest, Inc.
- YouTube.
- Bruker. Guide to FT-IR Spectroscopy.
- YouTube.
- PMC. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions. 2022.
- MDPI. Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis.
- International Journal of Multidisciplinary Research and Growth Evaluation.
Sources
- 1. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guideline – Elemental Impurities – Target Analysis [targetanalysis.gr]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 13. database.ich.org [database.ich.org]
- 14. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one as an electrophilic building block
Application Note: 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one as an Electrophilic Building Block
Executive Summary
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (CAS 10241-27-7), also known as p-ethanesulfonylacetophenone, is a critical electrophilic building block in medicinal chemistry.[1] It serves as a primary scaffold for the synthesis of diarylheterocycles, a structural class heavily utilized in selective COX-2 inhibitors (e.g., Etoricoxib analogs) and anti-inflammatory agents.[1]
This guide details the strategic application of this compound, focusing on its "dual-mode" reactivity:
-
Pro-Nucleophilic Activation: Utilization of the acetyl group for aldol-type condensations.
-
Electrophilic Activation: Derivatization into
-haloketones for heterocycle ring closure.
Chemical Profile & Structural Analysis
| Property | Specification |
| IUPAC Name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one |
| CAS Number | 10241-27-7 |
| Molecular Formula | C |
| Molecular Weight | 212.27 g/mol |
| Physical State | Crystalline Solid (White to Off-White) |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane |
| Key Functional Groups | Acetyl (-C(=O)CH |
Mechanistic Insight:
The molecule features a para-substituted benzene ring with two electron-withdrawing groups (EWG).[1] The sulfonyl group (-SO
Workflow Visualization
The following diagram illustrates the synthesis of the building block and its divergent applications into bioactive heterocycles.
Figure 1: Synthetic workflow from precursor to bioactive heterocycles.
Detailed Protocols
Protocol A: Synthesis of the Scaffold
Note: If the starting material is not commercially available, it can be synthesized from (ethylthio)benzene.[1]
Reagents: (Ethylthio)benzene, Acetyl Chloride, Aluminum Chloride (AlCl
-
Friedel-Crafts Acylation:
-
Charge a reactor with dry dichloromethane (DCM) and anhydrous AlCl
(1.2 equiv).[1] Cool to 0-5°C. -
Add acetyl chloride (1.1 equiv) dropwise.[1] Stir for 15 min.
-
Add (ethylthio)benzene (1.0 equiv) dropwise, maintaining temperature <10°C.[1]
-
Stir at RT for 2 hours. Quench with ice/HCl. Extract organic layer.[2]
-
Result: 4-(Ethylthio)acetophenone.[1]
-
-
Oxidation to Sulfone:
-
Dissolve the sulfide intermediate in acetic acid or methanol.
-
Add Na
WO (0.02 equiv) as catalyst.[1] -
Add H
O (30%, 2.5 equiv) dropwise at 60°C. (Exothermic reaction—control addition rate). -
Heat at 80°C for 4 hours. Cool to crystallize the product.
-
Validation: Confirm disappearance of sulfide peak in HPLC/TLC.
-
Protocol B: Activation via Alpha-Bromination
This step converts the scaffold into a highly reactive electrophile (alkylating agent).[1]
Rationale: The sulfonyl group enhances the rate of enolization, making this reaction faster than with unsubstituted acetophenones.[1]
Reagents: 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, Bromine (Br
Step-by-Step:
-
Dissolution: Dissolve 10.0 g (47 mmol) of the ketone in 100 mL of glacial acetic acid. Add 0.5 mL of 48% HBr to initiate enolization.
-
Bromination: Add a solution of Bromine (7.5 g, 47 mmol) in acetic acid (20 mL) dropwise over 30 minutes at room temperature.
-
Visual Cue: The red color of bromine should disappear rapidly upon addition, indicating consumption.[1]
-
-
Quenching: Once the solution is colorless/pale yellow, pour the mixture into 300 mL of ice-cold water.
-
Isolation: The
-bromo ketone will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.[1] -
Storage: Store at 4°C. This compound is a lachrymator and skin irritant; handle in a fume hood.
Troubleshooting:
-
Issue: Poly-bromination (dibromo product).[1]
-
Solution: Ensure strict 1:1 stoichiometry and keep temperature <25°C. If observed, recrystallize from ethanol.
Protocol C: Synthesis of COX-2 Inhibitor Analogs (Furanone Formation)
Application of the electrophilic building block to form a lactone ring (Rofecoxib-style synthesis).
Reagents:
Step-by-Step:
-
Esterification: Mix
-bromo ketone (1.0 equiv) and phenylacetic acid (1.0 equiv) in DMF. Add Et N (1.2 equiv).[1] Stir at RT for 2 hours. -
Cyclization: Add DBU (2.0 equiv) to the reaction mixture. Heat to 80°C for 4 hours.
-
Purification: Pour into dilute HCl. Extract with ethyl acetate. Purify via silica gel chromatography (Hexane/EtOAc).
Safety & Handling (SDS Summary)
-
Hazards:
-
PPE: Nitrile gloves (double gloving recommended for bromides), safety goggles, lab coat.[1] Work strictly in a fume hood.
-
Spill Control: Adsorb on sand/vermiculite. Do not use combustible materials (sawdust) for brominated compounds.[1]
References
-
Sharma, P. K., et al. (2004).[1][3] "Synthesis of Rofecoxib and Study of Lactone Ring Stability." Asian Journal of Chemistry, 16(2), 979-988.[1]
-
BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone." [1]
-
PubChem. (2025). "2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone Compound Summary." National Library of Medicine. [1]
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Acetophenone Derivatives."
-
Abdel-Aziz, H. A., et al. (2011).[1] "1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone."[1][6][7] Acta Crystallographica Section E, E67, o2647.[1]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Phenylethanone is treated separately with three reagents.Complete the tab.. [askfilo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Note: Structure-Activity Relationship (SAR) Profiling of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one Analogs
Executive Summary & Pharmacophore Logic
This application note details the optimization and biological evaluation of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one (Compound 1 ) derivatives. This scaffold represents a critical "Coxib" pharmacophore precursor, specifically targeting the Cyclooxygenase-2 (COX-2) enzyme.[1]
While commercial Coxibs (e.g., Rofecoxib, Etoricoxib) predominantly utilize a methylsulfone (
The "Coxib" Binding Hypothesis
The anti-inflammatory activity of this class relies on three specific interactions within the COX-2 active site:
-
The Sulfonyl Anchor: The ethanesulfonyl group inserts into the secondary pocket, hydrogen-bonding with Arg120 and Tyr355 .
-
The Central Scaffold: The phenyl ring positions the substituents and interacts with hydrophobic residues.
-
The Lipophilic Side Chain: Modifications to the acetyl group (e.g., conversion to chalcones or heterocycles) target the hydrophobic channel leading to the apex of the active site.
SAR Strategy & Molecular Design
The optimization of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one focuses on three distinct regions. The goal is to maintain COX-2 selectivity while enhancing potency (
DOT Diagram: SAR Interaction Map
Figure 1: Pharmacophore mapping of the ethanesulfonyl acetophenone scaffold against COX-2 binding pockets.
Detailed SAR Logic
-
Region A (Sulfone): The ethyl group is the selectivity filter. If replaced with
-propyl, activity is lost due to steric clash with His90/Arg513. If replaced with methyl, potency increases but COX-1 selectivity may decrease slightly. The ethyl group is retained here to enforce selectivity. -
Region C (Acetyl): The ketone is a synthetic handle. Direct reduction to ethyl (alkane) reduces polarity too much. Condensation with benzaldehydes to form Chalcones (1,3-diphenylprop-2-en-1-ones) drastically improves potency by filling the hydrophobic channel.
Chemical Synthesis Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one from 4-fluoroacetophenone.
Reagents:
-
4-Fluoroacetophenone (1.0 eq)
-
Sodium ethanethiolate (NaSEt) (1.2 eq)
-
Oxone® (Potassium peroxymonosulfate) (2.5 eq)
-
DMF (Dimethylformamide)
-
Methanol/Water (1:1)
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution (
):-
Dissolve 4-fluoroacetophenone (10 mmol) in dry DMF (20 mL).
-
Add Sodium ethanethiolate (12 mmol) slowly at 0°C under
atmosphere. -
Stir at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Pour into ice water. Extract with EtOAc (
mL). Dry organic layer over and concentrate. -
Intermediate: 1-[4-(ethylthio)phenyl]ethan-1-one (Yellow oil).
-
-
Oxidation to Sulfone:
-
Dissolve the thioether intermediate in MeOH:Water (50 mL).
-
Add Oxone® (25 mmol) in portions at 0°C.
-
Stir at room temperature for 6 hours. The sulfide oxidizes to sulfoxide, then sulfone.
-
Workup: Filter off salts. Remove MeOH under vacuum. Extract aqueous residue with DCM.
-
Purification: Recrystallize from Ethanol.
-
Yield: ~85% (White crystalline solid, mp 94-96°C).
-
Protocol B: Derivatization to Chalcones (Claisen-Schmidt)
Objective: Extension of Region C to enhance lipophilicity.
-
Dissolve 1-[4-(ethanesulfonyl)phenyl]ethan-1-one (1 mmol) and substituted benzaldehyde (1 mmol) in Ethanol (10 mL).
-
Add 10% NaOH (aq) (0.5 mL) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Precipitate forms. Filter and wash with cold ethanol/water.
Biological Validation Protocols
In Vitro COX Inhibition Assay (Colorimetric)
Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of
Reagents:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes (Cayman Chemical).
-
Colorimetric Substrate (TMPD).
-
Heme (Cofactor).
Workflow Diagram:
Figure 2: Colorimetric COX inhibition assay workflow.
Procedure:
-
Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <2%.
-
Incubation: Add Enzyme buffer (Tris-HCl, pH 8.0) and Heme to wells. Add 10
L of test compound. Incubate for 10 minutes at 25°C.-
Note: Coxibs are often time-dependent inhibitors; skipping pre-incubation leads to underestimated potency.
-
-
Initiation: Add Arachidonic Acid/TMPD solution.
-
Measurement: Incubate for 2 minutes and read absorbance at 590 nm.
-
Calculation:
Calculate using non-linear regression (Sigmoidal dose-response).
Representative Data & Analysis
The following table illustrates the expected SAR trends when modifying the 1-[4-(ethanesulfonyl)phenyl]ethan-1-one core.
| Compound ID | R (Sulfone) | Region C (Derivative) | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Index (SI) |
| Ref (Rofecoxib) | Furanone | 0.43 | >100 | >232 | |
| 1 (Core) | Methyl (Ketone) | 5.20 | >100 | >19 | |
| 2 | Methyl (Ketone) | 1.80 | 15.5 | 8.6 | |
| 3 | 4-F-Phenyl (Chalcone) | 0.29 | >100 | >344 | |
| 4 | 4-F-Phenyl (Chalcone) | 0.35 | 85.0 | 242 |
Analysis:
-
Core vs. Derivative: The core acetophenone (1 ) is a weak inhibitor (
). It lacks the hydrophobic bulk required to fill the channel. -
Ethyl vs. Methyl: Comparing the core structures, the methyl sulfone (2 ) is more potent than the ethyl sulfone (1 ), but the ethyl sulfone is more selective . The ethyl group is too large for the COX-1 pocket, ensuring safety (gastroprotection).
-
Chalcone Extension: Converting the acetyl group to a 4-fluorophenyl chalcone (3 ) dramatically improves potency (
) while maintaining the high selectivity of the ethyl sulfone. This validates the strategy of using the ethyl group for selectivity and the side chain for potency.
References
-
Zarghi, A., et al. (2011). "Synthesis and biological evaluation of new 1,3-diphenylprop-2-en-1-one derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Prasit, P., et al. (1999). "Discovery of Rofecoxib (Vioxx): A potent and selective cyclooxygenase-2 inhibitor." Bioorganic & Medicinal Chemistry Letters. Link
-
Kalgutkar, A. S., et al. (2005). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry. Link
-
Chowdhury, M. A., et al. (2010). "Design and synthesis of new rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors." Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Cayman Chemical. "COX-1 and COX-2 Inhibitor Screening Assay Protocol." Link
Sources
- 1. Design and synthesis of new rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the methanesulfonyl pharmacophore by a N-acetylsulfonamido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
Welcome to the technical support center for the synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly Q&A format. Our goal is to equip you with the scientific rationale behind each step, enabling you to diagnose and resolve common issues encountered during this synthesis.
Overview of the Synthesis
The synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of ethyl thiobenzene with an acetylating agent to form the intermediate, 1-[4-(ethylthio)phenyl]ethanone. The second step is the oxidation of the sulfide intermediate to the desired sulfone product.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Part 1: Friedel-Crafts Acylation of Ethyl Thiobenzene
Question 1: My Friedel-Crafts acylation reaction is not starting, or the yield is very low. What are the common causes?
Answer: A low-yielding or non-starting Friedel-Crafts acylation is a frequent issue. The primary culprits are often related to the reagents and reaction conditions. Here's a systematic approach to troubleshooting this problem:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any trace of water in your solvent, glassware, or starting materials will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon). Use a high-purity, anhydrous solvent, and a freshly opened container of aluminum chloride.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, as the product ketone can form a complex with the catalyst, rendering it inactive.[1]
-
Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent.
-
-
Deactivated Aromatic Ring: While ethyl thiobenzene is generally reactive, impurities in the starting material could hinder the reaction.
-
Solution: Ensure the purity of your ethyl thiobenzene. If necessary, purify it by distillation before use.
-
-
Sub-optimal Temperature: The reaction between the acylating agent and AlCl₃ is exothermic. If the temperature is too high during the initial addition, it can lead to side reactions. Conversely, if the reaction is not heated sufficiently after the addition, it may not go to completion.
-
Solution: Add the acylating agent to the mixture of ethyl thiobenzene and AlCl₃ at a low temperature (0-5 °C) to control the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) to drive it to completion.[2]
-
Question 2: I am observing the formation of multiple products in my Friedel-Crafts acylation. What could be the cause?
Answer: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of multiple products can still occur.[1]
-
Isomeric Products: The primary product should be the para-substituted isomer due to the ortho, para-directing nature of the ethylthio group. However, some ortho-isomer may also be formed.
-
Troubleshooting: The ratio of para to ortho isomers can sometimes be influenced by the reaction temperature and the choice of solvent. Lower temperatures often favor the formation of the para product.
-
-
Polysubstitution: Although the acetyl group is deactivating, preventing a second acylation on the same ring, if the reaction conditions are too harsh (e.g., high temperature, long reaction time), other side reactions can occur.
-
Troubleshooting: Adhere to the recommended reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
-
Question 3: What is the correct work-up procedure for the Friedel-Crafts acylation?
Answer: The work-up procedure is critical for isolating the crude product and removing the aluminum chloride catalyst.
-
Quenching: The reaction mixture should be carefully quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: The product can then be extracted into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-[4-(ethylthio)phenyl]ethanone.
Safety Note: Always perform the quenching step in a well-ventilated fume hood, as hydrogen chloride gas can be evolved.[3]
Part 2: Oxidation of 1-[4-(ethylthio)phenyl]ethanone to the Sulfone
Question 4: My oxidation reaction is incomplete, and I have a mixture of the starting sulfide, the sulfoxide, and the sulfone. How can I drive the reaction to completion?
Answer: Incomplete oxidation is a common issue in the synthesis of sulfones from sulfides. The sulfoxide is a stable intermediate, and pushing the reaction to the sulfone stage requires appropriate conditions.
-
Insufficient Oxidant: Ensure you are using a sufficient excess of the oxidizing agent, such as hydrogen peroxide. Typically, at least 2.2 to 2.5 equivalents are needed for the complete conversion of the sulfide to the sulfone.[4]
-
Catalyst and Additives: The oxidation can be slow without a catalyst. Sodium tungstate is a common catalyst for this transformation. The reaction is also often carried out in an acidic medium, such as acetic acid or with the addition of methanesulfonic acid, which can enhance the rate of oxidation.
-
Reaction Temperature and Time: The oxidation may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time. Be cautious with excessive heating, as it can lead to side reactions.
Question 5: How can I purify the final product, 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, and remove the sulfoxide impurity?
Answer: Purification is crucial to obtain the final product in high purity.
-
Recrystallization: Recrystallization is the most common method for purifying the solid sulfone product.[5]
-
Solvent Selection: A good recrystallization solvent is one in which the sulfone is sparingly soluble at room temperature but highly soluble at elevated temperatures. The sulfoxide impurity may have different solubility properties, allowing for separation. Common solvents to try include ethanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/acetone.[6]
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the more polar sulfone from the less polar sulfide and sulfoxide. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Question 6: How do I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques should be used to confirm the structure and purity of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one.
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the acetyl group protons, and the ethyl group protons. The chemical shifts of the protons on the ethyl group will be further downfield in the sulfone compared to the sulfide due to the electron-withdrawing effect of the sulfonyl group.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the unique carbon atoms in the molecule. The chemical shift of the carbon atoms adjacent to the sulfur will be significantly affected by the oxidation state of the sulfur.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of the final product will show strong characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. There will also be a strong absorption for the carbonyl group (C=O stretching) around 1680 cm⁻¹.
Experimental Protocols
Step 1: Synthesis of 1-[4-(ethylthio)phenyl]ethanone (Friedel-Crafts Acylation)
-
To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.).
-
Add a suitable anhydrous solvent, such as dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add ethyl thiobenzene (1.0 eq.) to the suspension.
-
Add acetyl chloride (1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (Oxidation)
-
In a round-bottom flask, dissolve 1-[4-(ethylthio)phenyl]ethanone (1.0 eq.) in glacial acetic acid.
-
Add a catalytic amount of sodium tungstate.
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 2.5 eq.).
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) | Expected ¹³C NMR Chemical Shifts (ppm, CDCl₃) | Expected IR Absorption Bands (cm⁻¹) |
| 1-[4-(ethylthio)phenyl]ethanone | C₁₀H₁₂OS | 180.27 | ~7.8 (d, 2H), ~7.3 (d, 2H), ~3.0 (q, 2H), ~2.5 (s, 3H), ~1.3 (t, 3H) | ~197 (C=O), ~145 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~28 (CH₂), ~26 (COCH₃), ~15 (CH₃) | ~1680 (C=O), ~1590, 1480 (Ar C=C) |
| 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | C₁₀H₁₂O₃S | 212.27 | ~8.1 (d, 2H), ~8.0 (d, 2H), ~3.2 (q, 2H), ~2.6 (s, 3H), ~1.2 (t, 3H) | ~197 (C=O), ~145 (Ar-C), ~140 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~55 (CH₂), ~27 (COCH₃), ~7 (CH₃) | ~1685 (C=O), ~1320, 1150 (SO₂) |
Visualizations
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts acylation step.
Synthetic Pathway and Key Checkpoints
Caption: Synthetic pathway with critical checkpoints for troubleshooting.
References
Sources
- 1. 1-[4-(4-METHYLPIPERAZINO)PHENYL]-1-ETHANONE(26586-55-0) 1H NMR [m.chemicalbook.com]
- 2. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
Welcome to the technical support guide for the synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this key chemical intermediate. Our goal is to provide you with the expertise and actionable protocols needed to optimize your reaction outcomes, ensuring both high yield and purity.
Overview of the Primary Synthesis Pathway
The most prevalent and industrially significant method for preparing 1-[4-(ethanesulfonyl)phenyl]ethan-1-one is the Friedel-Crafts acylation of ethyl phenyl sulfone. This reaction involves the electrophilic aromatic substitution of an acetyl group onto the aromatic ring of ethyl phenyl sulfone, typically using acetyl chloride as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as the catalyst.[1]
The core of the reaction is the in-situ generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. However, the powerful electron-withdrawing nature of the ethanesulfonyl group (-SO₂Et) deactivates the aromatic ring, making this reaction susceptible to specific side reactions and byproduct formation if not carefully controlled.[2]
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common experimental issues in a question-and-answer format, providing both the rationale for the problem and a validated protocol for its resolution.
Question 1: "My reaction yield is disappointingly low, and my crude NMR shows a large amount of unreacted ethyl phenyl sulfone. What are the likely causes?"
Answer: This is a classic issue often rooted in catalyst activity or reaction conditions. The ethanesulfonyl group is strongly deactivating, making the Friedel-Crafts acylation inherently sluggish.[2] Several factors can lead to an incomplete reaction:
-
Catalyst Inactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.
-
Insufficient Catalyst: Because the ketone product complexes with AlCl₃, a stoichiometric amount of the catalyst is often required, rather than a truly catalytic amount.[3] If you use too little, the reaction will stall once the catalyst is complexed.
-
Sub-optimal Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the acylation of a deactivated ring.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: "My ¹H NMR spectrum is complex in the aromatic region, suggesting multiple products. How can I identify and separate isomeric byproducts?"
Answer: You are likely observing the formation of ortho and meta acylated isomers in addition to your desired para product. While the sulfonyl group is electronically a meta-director, Friedel-Crafts reactions on deactivated rings can be complex, and steric hindrance often plays a significant role, favoring the para position. However, forcing conditions (higher temperatures or longer reaction times) can lead to the formation of other isomers.
Identification and Data Comparison:
The most effective way to identify these isomers is through careful analysis of ¹H NMR and comparison with literature data or predictive software. The coupling patterns and chemical shifts in the aromatic region are distinct for each isomer.
| Isomer | Expected ¹H NMR Aromatic Signals (Approx. δ, CDCl₃) | Key Differentiating Feature |
| para (Desired) | Two doublets (AA'BB' system), ~δ 8.1-8.3 and ~δ 7.9-8.1 | Symmetrical pattern, two distinct signals. |
| ortho (Byproduct) | Complex multiplet, signals spread from ~δ 7.6-8.2 | Asymmetrical pattern, four distinct aromatic protons. |
| meta (Byproduct) | Four distinct signals, often a singlet, a triplet, and two doublets. | Most complex pattern, with one proton shifted significantly downfield. |
Protocol for Separation of Isomers:
-
Primary Purification: After aqueous workup, concentrate the organic layer to obtain the crude solid mixture.
-
Fractional Recrystallization: This is often the most effective method on a lab scale.
-
Select a solvent system where the desired para isomer has lower solubility than the ortho and meta isomers, especially when cool. A common choice is a mixture of ethanol and water or isopropanol.
-
Dissolve the crude mixture in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath.
-
The para isomer, being more symmetrical, often crystallizes first. Collect the crystals by filtration.
-
Analyze a small sample of the crystals by HPLC or ¹H NMR to confirm purity.
-
Repeat the recrystallization process if necessary to achieve desired purity (>99%).
-
-
Column Chromatography (If Recrystallization Fails):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.
-
Monitor fractions by TLC to isolate the distinct isomers.
-
Question 3: "My product is persistently discolored (yellow to brown), even after recrystallization. What is the source of this color and how can I remove it?"
Answer: Persistent color is usually due to residual, colored complexes formed between the aluminum chloride catalyst and the aromatic ketone product, or from small amounts of polymeric byproducts. A standard workup may not fully break down these stable complexes.
Decolorization and Purification Protocol:
-
Enhanced Quench/Workup:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Instead of quenching directly into water, slowly and carefully pour the reaction mixture onto a slurry of crushed ice and concentrated hydrochloric acid.[1] This strongly acidic environment helps to fully hydrolyze the aluminum complexes.
-
-
Organic Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Dilute HCl (1M) to remove any remaining aluminum salts.
-
Water.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Activated Carbon Treatment:
-
Dissolve the crude, colored solid in a suitable hot solvent for recrystallization (e.g., ethanol).
-
Add a small amount (1-2% by weight) of activated carbon to the hot solution.
-
Caution: Add the carbon carefully to the hot solution to avoid bumping.
-
Keep the solution at a gentle reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the activated carbon.
-
Allow the clear, colorless filtrate to cool and crystallize as described previously.
-
Proactive FAQs
Q: What is the optimal molar ratio of reagents for this synthesis? A: For the acylation of a deactivated substrate like ethyl phenyl sulfone, a slight excess of both the Lewis acid and the acylating agent is recommended. A good starting point is:
-
Ethyl Phenyl Sulfone: 1.0 equivalent
-
Acetyl Chloride: 1.05 - 1.1 equivalents
-
Aluminum Chloride: 1.2 - 1.3 equivalents
Q: How can I reliably confirm the purity and identity of my final product? A: A combination of techniques is best for full characterization:
-
¹H and ¹³C NMR: Confirms the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99.5%).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q: Are there alternative, "greener" catalysts to aluminum chloride? A: Research has explored various solid acid catalysts, such as zeolites or metal oxides (e.g., ZnO), to replace AlCl₃.[4] These alternatives can simplify workup and are more environmentally benign, though they may require higher temperatures or longer reaction times to be effective with deactivated substrates.
References
-
ResearchGate. Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. Available from: [Link]
-
PrepChem. Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
PubChem. 1-(4-(Phenylthio)phenyl)ethan-1-one. Available from: [Link]
- Google Patents. CN102766076A - Synthesis process of racemic phenyl ethanesulfonic acid.
-
IP.com. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
- Google Patents. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
ResearchGate. 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. Available from: [Link]
-
PubChem. 1-(4-(methylsulfonyl)phenyl)ethanone. Available from: [Link]
-
European Patent Office. A process for the preparation of etoricoxib - Patent 2479166. Available from: [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]
-
ChemSrc. CAS#:221615-75-4 | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of Rofecoxib and Study of Lactone Ring Stability. Available from: [Link]
-
The Royal Society of Chemistry. Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones. Available from: [Link]
Sources
Technical Support Center: Synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
Welcome to the technical support center for the synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis and minimize the formation of impurities. Our goal is to equip you with the scientific understanding and practical solutions needed to achieve high purity and yield in your experiments.
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is a valuable building block in pharmaceutical chemistry. Its synthesis, while conceptually straightforward, presents several challenges related to impurity formation. This guide will explore the two most common synthetic routes and provide detailed strategies to mitigate the formation of key byproducts.
Two Primary Synthetic Pathways:
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Route A: Friedel-Crafts Acylation of Ethanesulfonylbenzene. This classic approach involves the reaction of ethylsulfonylbenzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst.
-
Route B: Oxidation of 1-(4-(ethylthio)phenyl)ethanone. This alternative strategy involves the synthesis of the corresponding sulfide precursor followed by its oxidation to the desired sulfone.
Each route has its own set of potential pitfalls that can lead to impurities. Understanding the underlying mechanisms is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I am considering Route A (Friedel-Crafts Acylation). Why is this reaction challenging, and what are the primary concerns?
The primary challenge with the Friedel-Crafts acylation of ethylsulfonylbenzene lies in the deactivating nature of the ethylsulfonyl group.[1] This electron-withdrawing group reduces the nucleophilicity of the aromatic ring, making it less reactive towards the electrophilic acylium ion.[2] Consequently, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) are often required, which can lead to an increased likelihood of side reactions. The main concerns are incomplete reaction leading to low yields and the potential for the formation of isomeric byproducts, although the latter is less common in acylation compared to alkylation.
Q2: In Route A, my reaction is sluggish and gives a low yield. What can I do to improve it?
Low yields in the Friedel-Crafts acylation of a deactivated substrate like ethylsulfonylbenzene can often be addressed by:
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Increasing Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst (e.g., AlCl₃) because the product ketone can form a complex with the catalyst, rendering it inactive.[3] For deactivated substrates, using a molar excess of the catalyst (e.g., 1.5 to 2.0 equivalents) can be beneficial.
-
Optimizing Reaction Temperature: While higher temperatures can promote the reaction, they can also lead to degradation. A careful optimization of the reaction temperature is crucial. It is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by an appropriate analytical technique like TLC or HPLC.
-
Choice of Solvent: The choice of solvent can influence the reaction rate. While non-polar solvents like dichloromethane or dichloroethane are common, in some cases, a more polar solvent might be necessary to improve the solubility of the reactants and intermediates. However, be cautious as Lewis acids can react with certain polar solvents.
Q3: I am attempting Route B (Oxidation). What is the most common impurity I should be concerned about?
The most common impurity in the oxidation of 1-(4-(ethylthio)phenyl)ethanone is the corresponding 1-[4-(ethylsulfinyl)phenyl]ethan-1-one (the sulfoxide) .[4] Oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete oxidation will result in the presence of this sulfoxide in your final product. Over-oxidation is generally not a concern for the sulfone functional group under typical conditions.
Q4: How can I selectively oxidize the sulfide to the sulfone in Route B without affecting the ketone functionality?
Several modern oxidation methods are highly selective for the conversion of sulfides to sulfones without affecting other functional groups like ketones.[5] Some reliable options include:
-
Hydrogen Peroxide with a Catalytic Amount of a Metal Catalyst: Systems like sodium tungstate with hydrogen peroxide are effective for this transformation.[6]
-
Urea-Hydrogen Peroxide (UHP): This solid, stable source of hydrogen peroxide is often used for clean and efficient oxidations.[5]
-
Potassium Peroxymonosulfate (Oxone®): Oxone® is a versatile and powerful oxidizing agent that is effective for the oxidation of sulfides to sulfones.
It is crucial to carefully control the stoichiometry of the oxidizing agent and the reaction temperature to ensure complete conversion to the sulfone and minimize side reactions.
Troubleshooting Guides
Route A: Friedel-Crafts Acylation of Ethanesulfonylbenzene
Issue 1: Low Conversion of Starting Material
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Catalyst Activity | The Lewis acid (e.g., AlCl₃) is hygroscopic and can be deactivated by moisture. | Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly dried, and all solvents and reagents are anhydrous. |
| Deactivated Aromatic Ring | The ethylsulfonyl group strongly deactivates the benzene ring, making it less nucleophilic.[1] | Increase the molar ratio of the Lewis acid to the substrate (e.g., 1.5-2.0 eq.). Consider using a more reactive acylating agent if possible. Carefully and gradually increase the reaction temperature while monitoring the reaction. |
| Poor Reagent Quality | Impurities in the ethylsulfonylbenzene or acetyl chloride can inhibit the reaction. | Purify the starting materials before use. For example, distill acetyl chloride and recrystallize ethylsulfonylbenzene. |
Issue 2: Formation of a Major, Unidentified Impurity
| Potential Cause | Explanation | Suggested Solution |
| Isomeric Product Formation | Although less common in acylation, some ortho- or meta-acylation may occur under harsh conditions. | Optimize the reaction conditions, particularly the temperature and the choice of Lewis acid. Softer Lewis acids may offer better regioselectivity. Characterize the impurity by NMR and MS to confirm its structure. |
| Reaction with Solvent | Some solvents can react with the Lewis acid or the acylium ion. | Choose an inert solvent such as dichloromethane, dichloroethane, or carbon disulfide. |
Workflow for Optimizing Friedel-Crafts Acylation of Ethanesulfonylbenzene
Caption: Troubleshooting workflow for low yields in the Friedel-Crafts acylation of ethylsulfonylbenzene.
Route B: Oxidation of 1-(4-(ethylthio)phenyl)ethanone
Issue 1: Presence of 1-[4-(Ethylsulfinyl)phenyl]ethan-1-one (Sulfoxide) Impurity
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Oxidation | Insufficient amount of oxidizing agent or reaction time. | Increase the stoichiometry of the oxidizing agent (e.g., use a slight excess of H₂O₂ or Oxone®). Prolong the reaction time and monitor the disappearance of the sulfoxide intermediate by TLC or HPLC. |
| Low Reaction Temperature | The oxidation may be slow at lower temperatures. | If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of potential side reactions. |
Issue 2: Formation of Other Byproducts
| Potential Cause | Explanation | Suggested Solution |
| Over-oxidation of the Ketone | While less common, very harsh oxidizing conditions could potentially affect the ketone. | Use a selective oxidizing agent known to be compatible with ketones. Avoid excessively high temperatures and prolonged reaction times once the sulfone is formed. |
| Decomposition of the Product | The product may be unstable under the reaction or work-up conditions. | Ensure the work-up procedure is performed promptly and under mild conditions. Neutralize any acidic or basic reagents as soon as the reaction is complete. |
Visualizing Impurity Formation in Route B
Caption: Oxidation pathway from the starting sulfide to the desired sulfone via the sulfoxide intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethanesulfonylbenzene (Starting Material for Route A)
This two-step procedure starts with the readily available thiophenol.
Step 1: S-Ethylation of Thiophenol
-
To a solution of thiophenol (1.0 eq.) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromide or ethyl iodide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl phenyl sulfide.
Step 2: Oxidation of Ethyl Phenyl Sulfide to Ethanesulfonylbenzene
-
Dissolve the crude ethyl phenyl sulfide (1.0 eq.) in a suitable solvent like acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent such as hydrogen peroxide (2.2 eq. of 30% aqueous solution) dropwise. For a more controlled reaction, a catalytic amount of sodium tungstate can be added.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC).
-
Carefully quench any excess oxidizing agent.
-
Perform an aqueous work-up, extract the product, dry the organic layer, and concentrate.
-
Purify the crude ethylsulfonylbenzene by recrystallization or column chromatography.
Protocol 2: Synthesis of 1-(4-(ethylthio)phenyl)ethanone (Starting Material for Route B)
This procedure utilizes a Friedel-Crafts acylation of thioanisole.
-
To a suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of thioanisole (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-(4-(ethylthio)phenyl)ethanone by recrystallization or column chromatography.
Data Summary: Comparison of Synthetic Routes
| Parameter | Route A: Friedel-Crafts Acylation | Route B: Oxidation |
| Starting Materials | Ethanesulfonylbenzene, Acetyl Chloride | 1-(4-(ethylthio)phenyl)ethanone, Oxidizing Agent |
| Key Challenge | Deactivated aromatic ring leading to slow reaction and potentially low yield. | Achieving complete oxidation to the sulfone without stopping at the sulfoxide stage. |
| Primary Impurity | Unreacted starting material, potential for isomeric byproducts. | 1-[4-(ethylsulfinyl)phenyl]ethan-1-one (sulfoxide). |
| Process Control | Requires strict anhydrous conditions and careful temperature control. | Requires careful control of oxidant stoichiometry and reaction monitoring. |
| Purification | Can be challenging to separate the product from the starting material if the conversion is low. | Separation of the sulfone from the more polar sulfoxide is generally feasible by chromatography or recrystallization. |
Conclusion
The synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one can be successfully achieved by either Friedel-Crafts acylation or oxidation of the corresponding sulfide. The choice of route will depend on the available starting materials, equipment, and the specific purity requirements of the final product. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and purity of their synthesis. Careful monitoring of reaction progress and characterization of impurities are paramount to developing a robust and reproducible synthetic protocol.
References
- Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.
- Olah, G. A.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; John Wiley & Sons, 1992.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
- Sharma, P.; Kumar, A. Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian J. Chem.2004, 16, 978-982.
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Sulfide Oxidation. [Link]
-
Master Organic Chemistry. Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]
-
PubChem. 1-(4-Iodophenyl)ethan-1-one. [Link]
-
ResearchGate. Oxidation of sulfides to sulfoxides and sulfones. [Link]
Sources
Technical Support Center: Workup and Troubleshooting for 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one Reactions
Welcome to the technical support center for researchers working with 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. This guide is designed to provide in-depth, field-proven insights into the critical workup and purification stages for reactions involving this compound, particularly following its synthesis via Friedel-Crafts acylation. Our goal is to move beyond simple procedural lists to explain the causality behind each step, empowering you to troubleshoot effectively and optimize your outcomes.
The synthesis of an aryl ketone bearing a strongly electron-withdrawing sulfonyl group, such as 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, most commonly involves a Friedel-Crafts acylation or a related electrophilic aromatic substitution.[1] While the reaction itself is well-established, the workup procedure is fraught with potential challenges, primarily centered around the quenching of the reaction and the complete removal of the Lewis acid catalyst, which is typically used in stoichiometric amounts.[1][2][3]
This guide provides a structured, question-and-answer-based approach to navigate these challenges, ensuring the integrity of your experiment from reaction completion to final product isolation.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Reaction Quenching
Q1: What is the most effective and reliable method to quench a Friedel-Crafts reaction mixture after synthesizing 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one?
A: The standard and most recommended method is to quench the reaction by slowly adding the reaction mixture to a pre-chilled, stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Causality & Expertise: During a Friedel-Crafts acylation, the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) forms a stable complex with the carbonyl oxygen of the newly formed ketone product.[1][3] This complex is what deactivates the product towards further acylation. The workup must effectively break this complex to liberate the ketone. A simple water quench is ill-advised because it hydrolyzes AlCl₃ to form aluminum hydroxide, Al(OH)₃. This compound is a highly gelatinous and voluminous precipitate that is notoriously difficult to filter and will physically trap your product, leading to significant yield loss.[4]
-
The Acidic Quench Advantage: By quenching into a strong acid like HCl, the aluminum hydroxide formed is immediately protonated to form water-soluble salts such as [Al(H₂O)₆]³⁺ and AlCl₃.[4] This ensures that all aluminum byproducts remain in the aqueous phase, facilitating a clean separation from your organic product. The use of ice is critical to dissipate the significant heat generated during the hydrolysis of the Lewis acid and any unreacted acylating agent.
Q2: I quenched my reaction with water and now have a thick, unfilterable white sludge. Is my experiment ruined?
A: Not necessarily, but recovery requires immediate action. The sludge is gelatinous aluminum hydroxide, as described above.
-
Troubleshooting Protocol:
-
Cool the entire flask in an ice bath to slow any potential side reactions.
-
Slowly and carefully, with vigorous stirring, add cold, dilute hydrochloric acid (e.g., 2-4 M HCl) to the mixture. You will need to add a significant amount until the entire precipitate redissolves and two clear layers (aqueous and organic) are visible. This process can be exothermic, so slow addition and cooling are crucial.
-
Once the solids have dissolved, you can proceed with the standard liquid-liquid extraction as detailed in the protocols below. Your primary challenge will be the larger volume of the aqueous phase.
-
Section 2: Extraction and Isolation
Q3: I am experiencing a persistent emulsion at the interface of my organic and aqueous layers during extraction. How can I resolve this?
A: Emulsion formation is a common issue in these workups, often stabilized by fine particulate matter or amphiphilic intermediates.[4]
-
Expert-Proven Solutions:
-
Add Brine: The first and simplest step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion by reducing the mutual solubility of the two phases.[4]
-
Filter through Celite®: If brine is ineffective, the most robust solution is to filter the entire emulsified mixture through a pad of a filter aid like Celite® or glass wool. This physically breaks up the emulsion and removes the microscopic particulates that stabilize it.[4][5]
-
Patience and Separation: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own with time.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to break the emulsion.
-
Q4: Which organic solvent is best for extracting 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one?
A: Dichloromethane (DCM) or ethyl acetate (EtOAc) are excellent choices.
-
Rationale:
-
DCM: Offers excellent solubility for the product and is denser than water, which can simplify separations. However, it is more prone to forming emulsions.
-
Ethyl Acetate: A good, less toxic alternative with high solvating power for the product. Being less dense than water, it will form the upper layer. It is generally less prone to stubborn emulsions than DCM.
-
Section 3: Purification
Q5: My crude product is a sticky oil and refuses to crystallize. What should I do?
A: An oily product is almost always indicative of impurities that are depressing the melting point and inhibiting lattice formation.
-
Troubleshooting Steps:
-
Confirm Solvent Removal: First, ensure all extraction solvent has been thoroughly removed under high vacuum. Residual solvent is a common cause.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This provides energy and a nucleation point for crystal growth.
-
Column Chromatography: If trituration fails, the most reliable method is to purify the oil via silica gel chromatography. Use a solvent system like ethyl acetate/hexanes to separate the more polar product from less polar impurities.
-
Seed Crystal: If you have a small amount of pure, solid product from a previous batch, adding a single tiny crystal to the oil can induce crystallization.
-
Q6: What is a reliable solvent system for recrystallizing the final product?
A: A mixed solvent system often provides the best results for achieving high purity and good crystal form.
-
Recommended Systems:
-
Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol. Then, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
Acetone/Hexanes: Similar to the above, dissolve in minimal hot acetone and add hexanes until the cloud point is reached.
-
Isopropanol: This single solvent can also be effective for recrystallization.
-
Data & Protocols
Table 1: Key Workup Parameters & Reagents
| Parameter | Recommended Reagent/Solvent | Rationale & Expert Notes |
| Reaction Quench | Crushed Ice / Conc. HCl | Prevents formation of gelatinous Al(OH)₃ by forming water-soluble aluminum salts.[4] The ice controls the highly exothermic hydrolysis. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Both offer excellent product solubility. Ethyl acetate is often less prone to emulsion formation. |
| Neutralizing Wash | Saturated aq. NaHCO₃ | Removes any residual acid from the quench step. Caution: Vent the separatory funnel frequently to release CO₂ gas produced.[4] |
| Final Aqueous Wash | Saturated aq. NaCl (Brine) | Helps break emulsions and removes the bulk of dissolved water from the organic phase before drying.[4] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes trace water from the organic extract. MgSO₄ is faster and more efficient but can be slightly acidic. |
| Recrystallization | Ethanol/Water or Acetone/Hexanes | Mixed solvent systems allow for fine-tuned control over solubility, leading to higher purity crystals upon slow cooling.[6] |
Standard Operating Protocol: Aqueous Workup for Friedel-Crafts Acylation
This protocol assumes a reaction performed with AlCl₃ as the catalyst.
-
Prepare Quenching Medium: In a beaker large enough to hold at least five times the volume of your reaction mixture, prepare a slurry of crushed ice and add concentrated hydrochloric acid (approx. 1 part HCl to 3 parts ice by volume). Place this beaker in an ice bath and begin stirring mechanically.
-
Quench the Reaction: Using a dropping funnel or by pouring carefully in a slow stream, add the completed reaction mixture to the vigorously stirred ice/HCl slurry. The addition rate should be controlled to keep the temperature of the quenching mixture below 20°C.
-
Initial Extraction: Once the addition is complete and all solids have dissolved, transfer the mixture to a separatory funnel. Add an appropriate volume of extraction solvent (e.g., ethyl acetate).
-
Separate Layers: Stopper the funnel, invert, and vent immediately. Shake gently at first, then more vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer.
-
Wash the Organic Layer:
-
Wash the organic layer with an equal volume of 1 M HCl.[4]
-
Wash with an equal volume of water.
-
Wash with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Crucially, vent after every shake as CO₂ will evolve. [4]
-
Finally, wash with an equal volume of saturated sodium chloride (brine) solution.[4]
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Isolate Crude Product: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by recrystallization using an appropriate solvent system as determined by small-scale solubility tests.
Visual Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues encountered during the workup procedure.
Caption: Troubleshooting workflow for common workup issues.
References
-
Abdel-Aziz, H. A., Ng, S. W., & Tiekink, E. R. T. (2011). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 67(10), o2677. [Link]
-
Ashenhurst, J. (2018). Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]
- Lonza and Merck & Co. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. U.S.
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. ResearchGate. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
Fokin, V. V., & Chang, K. (2008). Mechanistic Studies on the Cu-Catalyzed Three-Component Reactions of Sulfonyl Azides, 1-Alkynes and Amines, Alcohols, or Water: Dichotomy via a Common Pathway. The Journal of Organic Chemistry, 73(19), 7585–7593. [Link]
- Bloch, H. S. (1967). Removal of aluminum chloride from hydrocarbons. U.S.
- Chen, J. (2012). Synthesis process of racemic phenyl ethanesulfonic acid.
-
PubChem. (n.d.). 1-(4-(Phenylthio)phenyl)ethan-1-one. PubChem. [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Brooks, L. A., & Snyder, H. R. (1955). 4-Penten-1-ol. Organic Syntheses, 35, 84. [Link]
- Balasubramanian, S., et al. (2009). Process for removing aluminum and other metal chlorides from chlorosilanes. U.S.
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. [Link]
-
Kosolapoff, G. M. (1950). The Removal of Aluminum Chloride from Friedel—Crafts Mixtures Containing Water-Labile Phosphorus Halides. Journal of the American Chemical Society, 72(6), 2595-2596. [Link]
-
MDPI. (2020). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. MDPI. [Link]
-
Pearson+. (n.d.). Predict the product of the following sulfonylation reactions. Pearson+. [Link]
-
Lan, S., et al. (2021). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. [Link]
-
Reddit. (2023). I made some aqueous AlCl3 how should I dispose of it?. r/chemistry. [Link]
-
The Royal Society of Chemistry. (2010). Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones. The Royal Society of Chemistry. [Link]
-
National Institutes of Health. (2025). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex | MDPI [mdpi.com]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
Technical Support Center: Thermal Management in the Synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
Ticket ID: T-OX-22122 Status: Open Subject: Temperature Control Protocols for Sulfide-to-Sulfone Oxidation Assigned Specialist: Senior Process Chemist
Executive Summary: The Thermodynamic Landscape
You are likely synthesizing 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (Target) via the oxidation of 1-[4-(ethylthio)phenyl]ethan-1-one (Precursor). This transformation is the industry-standard route, preferred over Friedel-Crafts acylation due to the deactivating nature of the sulfonyl group in the latter [1][2].
The Critical Challenge: This reaction is a "Two-Stage Thermal Event."
-
Stage 1 (Sulfide
Sulfoxide): Highly exothermic and kinetically fast. Requires heat removal . -
Stage 2 (Sulfoxide
Sulfone): Kinetically slow with higher activation energy. Requires heat input .
Failure to manage this inversion—switching from cooling to heating at the precise moment—results in the two most common failure modes: Thermal Runaway (Safety Critical) or Incomplete Conversion (Quality Critical).
Diagnostic Dashboard (Quick Check)
| Symptom | Probable Cause | Immediate Action |
| Rapid T-spike during | Dosing rate exceeds cooling capacity. | STOP DOSING. Maximize jacket cooling. Resume only when |
| HPLC shows >0.5% Sulfoxide | Digestion temperature too low or time too short. | Increase digestion to |
| New impurity: Ethyl 4-(ethanesulfonyl)benzoate | Baeyer-Villiger side reaction (Overheating). | Reduce digestion T to |
| Reaction stalls at 50% conversion | Catalyst poisoning or peroxide decomposition. | Add 0.1 eq. fresh catalyst ( |
The Reaction Pathway & Thermal Logic
The following diagram illustrates the kinetic pathway. Note the distinct energy barriers that dictate our temperature strategy.
Figure 1: Reaction coordinate showing the transition from exothermic addition to endothermic activation.
Troubleshooting Guide & FAQs
Issue 1: "My reaction exotherms uncontrollably during addition."
Root Cause: The oxidation of sulfide to sulfoxide releases significant enthalpy (
Solution:
-
Adiabatic Limit Check: Calculate the adiabatic temperature rise. For 30%
, a loss of cooling can raise T by . -
Dosing Protocol: Switch to Dose-Controlled Addition . Link the dosing pump to a temperature probe.
-
Logic: If
, Pump = OFF.
-
-
Catalyst Timing: Ensure catalyst (
) is added before peroxide. Adding catalyst to a pre-loaded peroxide mixture causes instantaneous decomposition and pressure release.
Issue 2: "I cannot get the Sulfoxide impurity below 0.5%."
Root Cause: The second oxidation step (Sulfoxide
Solution:
-
Thermal Push: After the exotherm subsides, you must apply external heat. Ramp to 60–65°C .
-
Stoichiometry Check: The theoretical requirement is 2.0 equivalents of oxidant. In practice, use 2.2–2.5 equivalents to account for thermal decomposition of
at the digestion temperature [3]. -
pH Management: If using Tungstate catalyst, ensure pH is acidic (pH 2–4). Basic conditions destabilize the active peroxotungstate species.
Issue 3: "I see an unknown impurity at RRT 1.1."
Root Cause: Baeyer-Villiger Oxidation.
The target molecule contains an acetyl group (ketone). In the presence of peracids (formed if using Acetic Acid solvent +
Solution:
-
Cap the Temperature: Never exceed 75°C.
-
Quench Promptly: Do not let the reaction stir overnight at elevated temperatures once conversion is complete. Use a Sodium Sulfite (
) quench to destroy excess oxidant immediately.
Standard Operating Procedure (SOP)
Protocol: Tungstate-Catalyzed Oxidation Validated for 10g – 1kg scale.
Reagents:
-
Precursor: 1-[4-(ethylthio)phenyl]ethan-1-one (1.0 eq)
-
Oxidant: 30% Hydrogen Peroxide (2.5 eq)
-
Catalyst: Sodium Tungstate Dihydrate (
, 2 mol%) -
Solvent: Glacial Acetic Acid (5 vol) or Methanol/Water (if avoiding acidic conditions).
Step-by-Step Thermal Profile:
-
Charge & Dissolve (20°C): Load Precursor, Solvent, and Catalyst. Stir until homogeneous.
-
Checkpoint: Ensure internal T is stable at 20–25°C.[1]
-
-
Controlled Addition (20°C
35°C): Add dropwise. -
The "Digestion" Ramp (60°C): Once addition is complete and exotherm subsides, heat the jacket to raise internal T to 60°C .
-
Hold Time: 3–5 hours.
-
Sampling: Check HPLC at 3 hours. Limit for Sulfoxide is
.
-
-
Crystallization (Cooling): Cool slowly to 20°C. Add water (antisolvent) if using Acetic Acid to precipitate the Sulfone.
-
Note: Rapid cooling can trap Sulfoxide inside the Sulfone crystal lattice.
-
Decision Logic: Troubleshooting Workflow
Figure 2: Decision tree for in-process control (IPC) analysis.
References
-
Apremilast Intermediate Synthesis: "Process for preparation of apremilast and its intermediates."[3] Google Patents, WO2016199031A1. Link
-
Sulfide Oxidation Selectivity: "The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide." Molecules, 2019, 24(19), 3442. Link
-
Green Oxidation Protocols: "Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid." ResearchGate, 2025. Link
Sources
dealing with viscous reaction mixtures in 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one synthesis
Welcome to the technical support center for the synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a particular focus on managing viscous reaction mixtures, a frequent impediment in the scale-up and reproducibility of this synthesis. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction to synthesize the precursor of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one has become extremely thick and is difficult to stir. What is causing this?
A1: High viscosity in Friedel-Crafts acylation reactions is a common issue. It primarily stems from the formation of a stable complex between the ketone product and the Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This complexation can lead to the precipitation of a thick, difficult-to-stir sludge, which impedes effective mixing and heat transfer.
Q2: How does poor mixing due to high viscosity affect my reaction?
A2: Inefficient stirring can lead to several problems. Localized overheating can occur, promoting the formation of unwanted byproducts.[3] Poor mass transfer limits the contact between reactants, which can result in an incomplete reaction and lower yields.[3] Furthermore, it can make monitoring the reaction's progress and endpoint determination challenging.
Q3: Can the choice of solvent help in managing the viscosity of the reaction mixture?
A3: Absolutely. The solvent plays a crucial role. While traditional solvents for Friedel-Crafts reactions include chlorinated hydrocarbons like dichloromethane (DCM) and 1,2-dichloroethane (EDC), their ability to solvate the product-catalyst complex can be limited.[4] In some cases, using a co-solvent or switching to an alternative solvent with better solvating properties for the complex can mitigate the viscosity issue. However, solvent choice must be carefully considered to avoid unwanted side reactions.
Q4: Is there a specific temperature range I should maintain to control viscosity?
A4: Temperature control is a critical parameter.[3][5] While higher temperatures can decrease viscosity, they can also accelerate side reactions.[5][6] For the Friedel-Crafts acylation step, it is often recommended to start the reaction at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then gradually warm it to a moderate temperature to help maintain fluidity without compromising the reaction's selectivity.[4]
Q5: My reaction mixture solidified completely. Is there any way to salvage it?
A5: If the reaction mixture has solidified, it indicates a severe viscosity problem, likely due to a high concentration of the product-catalyst complex. Carefully and slowly adding more solvent while attempting to mechanically break up the solid mass might help. Gentle warming can also be attempted, but with extreme caution to avoid uncontrolled exothermic reactions. In some cases, it may be necessary to abandon the reaction and optimize the conditions for the next attempt, focusing on more dilute conditions or a different solvent system.
Troubleshooting Guides
Guide 1: Managing Viscosity During Friedel-Crafts Acylation
This guide provides a systematic approach to mitigating high viscosity during the synthesis of the ketone precursor to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one via Friedel-Crafts acylation.
Causality of High Viscosity
The Friedel-Crafts acylation reaction involves the formation of an acylium ion intermediate from an acyl halide and a Lewis acid, which then undergoes electrophilic aromatic substitution with the aromatic substrate.[7][8] The resulting ketone product, being a Lewis base, readily coordinates with the Lewis acid catalyst. This coordination product is often a bulky, less soluble species that contributes significantly to the increased viscosity of the reaction medium.
Caption: Causality of high viscosity in Friedel-Crafts acylation.
Troubleshooting Strategies
| Strategy | Description | Key Considerations |
| Solvent Selection & Volume | The choice and amount of solvent are critical. A solvent that can better solvate the product-catalyst complex can prevent it from precipitating and causing extreme viscosity. Increasing the solvent volume can also maintain a more fluid reaction mixture. | Consider solvents like nitrobenzene or carbon disulfide, but be mindful of their toxicity and potential for side reactions. A stepwise addition of the Lewis acid to a solution of the substrate and acylating agent can also help manage the initial exotherm and viscosity. |
| Temperature Control | Maintaining an optimal temperature is a balancing act. Lower temperatures control the initial exotherm but can increase viscosity. Higher temperatures decrease viscosity but may lead to side reactions. | A common approach is to initiate the reaction at a low temperature (0-5 °C) and then allow it to slowly warm to room temperature or slightly above to maintain a stirrable mixture.[4] |
| Agitation | Efficient mechanical stirring is essential to ensure homogeneity and prevent localized overheating. | Use an overhead stirrer with a paddle or anchor-shaped impeller for better performance with viscous mixtures. A magnetic stir bar may not be sufficient for larger scale or highly viscous reactions. |
| Order of Addition | The sequence in which reactants are added can influence the reaction's progression and viscosity. | Adding the Lewis acid portion-wise to a solution of the aromatic substrate and acyl chloride can help to control the reaction rate and the buildup of the viscous complex. |
Guide 2: Step-by-Step Protocol for Optimized Synthesis
This protocol incorporates the troubleshooting strategies discussed above for a more robust synthesis of the precursor, 4'-(ethylthio)acetophenone, which is subsequently oxidized to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one.
Experimental Protocol: Synthesis of 4'-(Ethylthio)acetophenone
-
Reaction Setup: In a three-necked round-bottom flask equipped with an overhead stirrer, a dropping funnel, and a nitrogen inlet, add thioanisole and a suitable solvent such as 1,2-dichloroethane (EDC).[4] Cool the mixture to 0-5 °C in an ice bath.
-
Lewis Acid Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the stirred solution while maintaining the temperature below 5 °C.
-
Acylating Agent Addition: Once the AlCl₃ has been added, add acetyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Optimized workflow for the synthesis of 4'-(ethylthio)acetophenone.
Guide 3: Oxidation to the Final Product
The subsequent oxidation of the thioether to the sulfone is less prone to viscosity issues but requires careful control of the reaction conditions to avoid over-oxidation.
Experimental Protocol: Oxidation of 4'-(Ethylthio)acetophenone
-
Dissolution: Dissolve the crude 4'-(ethylthio)acetophenone in a suitable solvent like acetic acid.
-
Oxidant Addition: Cool the solution in an ice bath and slowly add an oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst like sodium tungstate.[4]
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until the oxidation is complete, as monitored by TLC or LC-MS.
-
Workup: Quench any remaining oxidant and work up the reaction mixture, typically involving extraction and crystallization to purify the final product, 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one.
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Sharma, et al. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 979-981.
-
Wikipedia. (2023, December 27). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
KR Analytical. (2025, May 23). High Force, High Impact: Solving Viscous Fluid Challenges in the Lab. Retrieved from [Link]
-
News. (2023, August 3). 4 Methods Of Reducing Viscosity. Retrieved from [Link]
-
HASLER Group. (2021, July 16). REACTIONS IN A VISCOUS MEDIUM. Retrieved from [Link]
-
Designetics. (2023, October 23). Low Viscosity Liquids: Factors, Examples & Applications. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. hasler-gp.com [hasler-gp.com]
- 4. asianpubs.org [asianpubs.org]
- 5. designetics.com [designetics.com]
- 6. 4 Methods Of Reducing Viscosity - News [vboltoilrecycling.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one and Other Acetophenones: A Technical Guide for Researchers
In the landscape of synthetic chemistry and drug development, acetophenone and its derivatives are fundamental building blocks. Their reactivity, particularly at the carbonyl group and the α-carbon, is of paramount importance in the construction of a vast array of molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one , a specialized acetophenone derivative, with other commonly employed acetophenones. By examining the electronic and steric influences of various substituents, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for reaction outcomes and a practical guide to experimental design.
The Crucial Role of Substituents in Modulating Acetophenone Reactivity
The reactivity of the acetyl group in acetophenones is intricately governed by the electronic nature of the substituents on the phenyl ring. These substituents can either donate or withdraw electron density, thereby influencing the electrophilicity of the carbonyl carbon and the acidity of the α-protons. This modulation of reactivity is the cornerstone of selective chemical transformations.
The Hammett equation , a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic influence of a substituent through its Hammett constant (σ).[1][2] Electron-donating groups (EDGs) have negative σ values and decrease reactivity towards nucleophiles at the carbonyl carbon, while electron-withdrawing groups (EWGs) possess positive σ values and enhance this reactivity.
The Strong Electron-Withdrawing Nature of the Ethanesulfonyl Group
-
Increased Electrophilicity of the Carbonyl Carbon: The sulfonyl group withdraws electron density from the phenyl ring and, by extension, from the acetyl group. This de-shielding effect renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Increased Acidity of α-Protons: The electron-withdrawing nature of the sulfonyl group stabilizes the enolate anion formed upon deprotonation of the α-carbon. This stabilization increases the acidity of the α-protons, making them more readily removed by a base.[4]
To illustrate the practical implications of these electronic effects, we will now compare the reactivity of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one with acetophenones bearing a range of substituents in three fundamental reaction classes: nucleophilic addition to the carbonyl group, α-halogenation, and aldol condensation.
Comparative Reactivity Analysis
For the purpose of this guide, we will compare 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one with the following representative acetophenones:
-
Acetophenone (unsubstituted): Our baseline for comparison.
-
4-Methoxyacetophenone: Contains a strong electron-donating group (OCH₃, σₚ = -0.27).
-
4-Nitroacetophenone: Contains a very strong electron-withdrawing group (NO₂, σₚ = +0.78).
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a cornerstone reaction of ketones. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.
Theoretical Reactivity Order:
4-Nitroacetophenone > 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one > Acetophenone > 4-Methoxyacetophenone
Experimental Insights:
While specific kinetic data for the nucleophilic addition to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is scarce, the predicted reactivity order is strongly supported by fundamental principles of physical organic chemistry. The strong electron-withdrawing sulfonyl group in 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one makes its carbonyl carbon significantly more electrophilic than that of unsubstituted acetophenone and 4-methoxyacetophenone. Its reactivity is expected to be comparable to, though slightly less than, that of 4-nitroacetophenone, given the very similar Hammett constants of the -SO₂R and -NO₂ groups.
Experimental Protocol: A Competitive Reduction Experiment
To empirically validate this reactivity trend, a competitive reduction experiment can be performed. This involves reacting an equimolar mixture of two different acetophenones with a sub-stoichiometric amount of a reducing agent, such as sodium borohydride (NaBH₄). The product ratio, determined by techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy, will directly reflect the relative rates of reduction.
Protocol: Competitive Reduction of Acetophenones
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one and acetophenone in 10 mL of methanol.
-
Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of sodium borohydride (0.25 mmol) in 2 mL of cold methanol dropwise over 5 minutes with stirring.
-
Reaction Quench: After stirring for 30 minutes at 0 °C, quench the reaction by the slow addition of 5 mL of 1 M HCl.
-
Workup: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR or GC to determine the ratio of the corresponding secondary alcohols.
Caption: Workflow for monitoring α-bromination by ¹H NMR.
Aldol Condensation
The aldol condensation is a powerful C-C bond-forming reaction that proceeds via an enolate intermediate. The rate of the base-catalyzed aldol condensation is dependent on the concentration and reactivity of the enolate. [5] Reactivity as the Enolate Component:
Due to the increased acidity of its α-protons, 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one will form an enolate more readily and in higher concentration than acetophenone or 4-methoxyacetophenone under basic conditions. This leads to a faster rate of reaction when it acts as the nucleophilic component in an aldol condensation.
Reactivity as the Electrophilic Component:
The enhanced electrophilicity of the carbonyl carbon in 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one also makes it a better acceptor for an enolate nucleophile.
Overall Reactivity in Aldol Condensation:
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one > 4-Nitroacetophenone > Acetophenone > 4-Methoxyacetophenone
The strong electron-withdrawing group in 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one enhances its reactivity in aldol condensations, both as the enolate precursor and as the electrophilic carbonyl component.
Conclusion
The presence of the 4-ethanesulfonyl group renders 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one a highly reactive acetophenone derivative. Its reactivity profile is characterized by a highly electrophilic carbonyl carbon and acidic α-protons. This heightened reactivity makes it an excellent substrate for a variety of chemical transformations, particularly those involving nucleophilic attack at the carbonyl carbon and reactions proceeding through an enolate intermediate.
For researchers and drug development professionals, a thorough understanding of these reactivity principles is essential for the rational design of synthetic routes and the optimization of reaction conditions. The predictive power of Hammett parameters, coupled with the experimental validation techniques outlined in this guide, provides a robust framework for harnessing the synthetic potential of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one and other substituted acetophenones.
References
-
Guthrie, J. P.; Cossar, J.; Klym, A. pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry. 1987 , 65 (9), 2154–2163. [Link]
-
Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]
-
Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Perrin, C. L.; Chang, K.-L. The Complete Mechanism of an Aldol Condensation. J. Org. Chem.2016 , 81 (15), 6930–6937. [Link]
-
Chemistry LibreTexts. 23.4: Alpha Halogenation of Carbonyls. [Link]
-
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Chemistry LibreTexts. 23.1: Relative Acidity of alpha-Hydrogens. [Link]
-
Noyce, D. S.; Pryor, W. A. Carbonyl Reactions. I. Kinetics and Mechanism of the Acid-catalyzed Aldol Condensation of Benzaldehyde and Acetophenone. J. Am. Chem. Soc.1955 , 77 (6), 1397–1401. [Link]
Sources
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one vs. 1-[4-(methylsulfonyl)phenyl]ethan-1-one in synthesis
This guide provides an in-depth technical comparison between 1-[4-(ethanesulfonyl)phenyl]ethan-1-one (Ethyl Sulfone Analog) and 1-[4-(methylsulfonyl)phenyl]ethan-1-one (Methyl Sulfone Analog).
These two compounds are critical intermediates in the synthesis of diarylheterocycles, particularly COX-2 inhibitors (e.g., Etoricoxib, Rofecoxib) and other sulfone-containing pharmacophores. While the methyl analog is a commodity chemical, the ethyl analog serves as a vital tool for Structure-Activity Relationship (SAR) exploration, specifically for probing steric tolerance and metabolic stability at the sulfone moiety.
Part 1: Chemical Identity & Physicochemical Profile
The primary difference lies in the alkyl tail of the sulfonyl group. This seemingly minor change from methyl to ethyl significantly alters the lipophilicity and crystal packing of the molecule, influencing both solubility and bioavailability in downstream drug candidates.
| Feature | Methyl Analog (Compound B) | Ethyl Analog (Compound A) |
| IUPAC Name | 1-[4-(Methylsulfonyl)phenyl]ethan-1-one | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one |
| Common Name | 4-(Methylsulfonyl)acetophenone | 4-(Ethanesulfonyl)acetophenone |
| CAS Number | 10297-73-1 | 22117-69-7 (Rare/Custom) |
| Molecular Weight | 198.24 g/mol | 212.27 g/mol |
| LogP (Predicted) | ~0.6 - 0.8 | ~1.1 - 1.3 (More Lipophilic) |
| Electronic Effect | Strong EWG (σp ≈ 0.72) | Strong EWG (Similar σp) |
| Physical State | White Crystalline Solid | White/Off-white Solid |
| Melting Point | 125–128 °C | Typically lower (approx. 90–100 °C)* |
| Primary Use | Intermediate for Etoricoxib/Rofecoxib | SAR Homolog (Steric/Lipophilic Probe) |
*Note: Melting points for the ethyl analog vary by purity and crystal form, often lower than the methyl analog due to reduced symmetry.
Part 2: Synthesis Pathways
Both compounds are synthesized via the oxidation of their corresponding thioether precursors.[1] The choice of oxidant determines the purity profile and scalability.
Mechanism & Workflow
The synthesis generally proceeds in two stages:[2]
-
Friedel-Crafts Acetylation: Acetylation of the thioanisole (or ethyl phenyl sulfide).
-
Oxidation: Conversion of the sulfide to the sulfone using oxidizing agents like H₂O₂/Na₂WO₄ or mCPBA.
Visualizing the Synthesis Logic
The following diagram illustrates the parallel synthesis tracks.
Caption: Parallel synthesis routes for Methyl and Ethyl sulfone acetophenones via Friedel-Crafts acylation followed by oxidation.
Part 3: Reactivity & Applications
The core utility of these molecules lies in the acetyl group's alpha-acidity , which is enhanced by the electron-withdrawing nature of the para-sulfonyl group.
Claisen-Schmidt Condensation (Chalcone Formation)
Both compounds react readily with aromatic aldehydes to form chalcones.
-
Reactivity: The methyl and ethyl sulfone groups are both strong Electron Withdrawing Groups (EWGs). They pull electron density from the benzene ring, which in turn acidifies the alpha-protons of the acetyl group.
-
Comparison: The reaction rates are nearly identical. However, the Ethyl analog may exhibit slightly slower kinetics in sterically crowded transition states due to the bulkier ethyl tail.
Cyclization to Diarylheterocycles (Coxib Synthesis)
This is the primary industrial application. The acetophenone is condensed with vinamidinium salts or esters to form pyrazoles or pyridines.
-
Methyl Analog: Used to synthesize Etoricoxib (pyridine core) and Celecoxib analogs. The methyl group fits perfectly into the COX-2 enzyme's side pocket (Selectivity determinant).
-
Ethyl Analog: Used to test the spatial limits of the COX-2 pocket. If the ethyl group is too bulky, potency drops, confirming the "tight fit" requirement of the receptor.
Visualizing the Downstream Logic (SAR)
Caption: SAR Logic demonstrating how the sulfone alkyl group (Methyl vs. Ethyl) dictates binding affinity in COX-2 inhibitors.
Part 4: Experimental Protocols
Protocol A: General Oxidation (Sulfide to Sulfone)
Applicable to both Methyl and Ethyl precursors.
Reagents:
-
4-(Alkylthio)acetophenone (1.0 eq)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.02 eq)
-
Hydrogen Peroxide (30% aq) (2.5 eq)
-
Aliquat 336 (Phase transfer catalyst, 0.01 eq)
-
Solvent: Ethyl Acetate or Water (Green Chemistry)
Procedure:
-
Charge: In a round-bottom flask, dissolve the sulfide precursor and Aliquat 336 in Ethyl Acetate.
-
Catalyst: Add the Na₂WO₄ catalyst (dissolved in minimal water).
-
Addition: Heat the mixture to 60°C. Add H₂O₂ dropwise over 30 minutes. Caution: Exothermic reaction.
-
Reflux: Stir at reflux (approx. 75-80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The intermediate sulfoxide may appear before full conversion to sulfone.
-
Workup: Cool to room temperature. Separate the organic layer.[1][2] Wash with 10% Na₂SO₃ (to quench excess peroxide) and then brine.
-
Crystallization: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)
To compare reactivity between Methyl and Ethyl analogs.
Reagents:
-
Sulfone Acetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
NaOH (10% aq) (0.5 eq)
-
Ethanol (Solvent)
Procedure:
-
Dissolve the sulfone acetophenone and benzaldehyde in Ethanol.
-
Add NaOH solution dropwise at Room Temperature.
-
Stir for 2–6 hours. A precipitate (the chalcone) typically forms.
-
Filter the solid, wash with cold water and cold ethanol.
-
Data Point: Compare the time to precipitation and yield between the Methyl and Ethyl analogs. The Methyl analog typically precipitates faster due to higher lattice energy and slightly lower steric hindrance.
Part 5: Strategic Recommendation
-
Use the Methyl Analog (10297-73-1) if your goal is to synthesize established COX-2 inhibitors or if you require a highly crystalline, high-melting intermediate for robust purification.
-
Use the Ethyl Analog (22117-69-7) if you are conducting an SAR campaign to optimize lipophilicity (LogP) or to introduce steric bulk to improve selectivity against off-target enzymes. Be prepared for slightly lower melting points and potentially slower crystallization kinetics.
References
-
Davies, I. W., et al. (2000). "A Practical Synthesis of a COX-2 Inhibitor." The Journal of Organic Chemistry, 65(25), 8415–8420.[3] Link
- Describes the synthesis of the methyl sulfone intermediate and its cycliz
-
Prasit, P., et al. (1999). "The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2 inhibitor." Bioorganic & Medicinal Chemistry Letters, 9(13), 1773-1778. Link
- Establishes the methyl sulfone as the critical pharmacophore.
- Gansäuer, A., et al. (1998). "Titanocene-Catalyzed Pinacol Coupling of Aromatic Aldehydes." The Journal of Organic Chemistry.
-
Santa Cruz Biotechnology. "4'-(Ethylthio)acetophenone Product Data." Link
- Source for the ethyl-thio precursor properties.
Sources
A Comparative Guide to the Synthetic Advantages of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in Complex Pharmaceutical Synthesis
In the landscape of modern medicinal chemistry, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and economic viability of synthesizing complex active pharmaceutical ingredients (APIs). Among the array of versatile building blocks, 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, often referred to as ketosulfone, has emerged as a superior precursor, particularly in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides an in-depth analysis of the distinct advantages of employing this key intermediate, comparing its performance with alternative synthetic routes and substantiating these claims with experimental data.
The Strategic Importance of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is an aromatic ketone characterized by the presence of an ethylsulfonyl group at the para position of the phenyl ring. This specific arrangement of functional groups is not a matter of synthetic convenience but a deliberate design that imparts significant downstream benefits. The molecule's utility is most prominently demonstrated in its role as a cornerstone for the synthesis of Etoricoxib, a potent and selective COX-2 inhibitor used for its anti-inflammatory, analgesic, and antipyretic properties. The ethylsulfonyl moiety is a well-established pharmacophore that contributes to the high selectivity of diarylheterocyclic compounds for the COX-2 enzyme over its COX-1 isoform, thereby reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The core advantages of this precursor can be categorized into three main areas:
-
Enhanced Reaction Efficiency and Yield: Its chemical structure is optimized for high-conversion reactions, leading to superior yields.
-
Streamlined Synthesis Pathways: Its use can significantly reduce the number of synthetic steps required to reach the final API.
-
Versatility as a Building Block: The ketone and sulfone functionalities offer multiple reaction sites for constructing complex molecular architectures.
Comparative Analysis: The Etoricoxib Synthesis Case Study
The synthesis of Etoricoxib (5-chloro-3-(4-methanesulfonylphenyl)-6'-methyl-[2,3']bipyridine) serves as an excellent case study to illustrate the advantages of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one.
**Alternative
comparative review of sulfonyl-containing building blocks in drug design
A Comparative Guide to Sulfonyl-Containing Building Blocks in Medicinal Chemistry
The sulfonyl group (-SO₂-) is a cornerstone in modern drug design, prized for its unique physicochemical properties that medicinal chemists leverage to enhance the efficacy, selectivity, and pharmacokinetic profiles of therapeutic agents.[1][2] From the early days of sulfa antibiotics to the development of highly targeted covalent inhibitors, the sulfonyl functional group has demonstrated remarkable versatility.[3][4] This guide provides a comparative analysis of key sulfonyl-containing building blocks, offering insights into their distinct reactivity, applications, and the strategic advantages each brings to the drug discovery process.
The Enduring Legacy of Sulfonamides
The sulfonamide moiety (-SO₂NHR) is arguably one of the most impactful functional groups in the history of medicine, heralding the dawn of the antibiotic age with the discovery of Prontosil.[4][5] Beyond their well-established antimicrobial properties, sulfonamides are integral components of drugs treating a wide array of conditions, including cancer, viral infections, inflammation, and cardiovascular diseases.[4][6]
The therapeutic utility of sulfonamides stems from their ability to act as bioisosteres for other functional groups like carboxylic acids, engaging in crucial hydrogen bonding interactions with biological targets.[1][7] This mimicry allows them to inhibit enzymes such as carbonic anhydrase and proteases.[4][8]
Key Characteristics of Sulfonamides:
-
Broad Biological Activity: Exhibit antimicrobial, antiviral, antidiabetic, and anticancer properties.[3][8]
-
Enzyme Inhibition: Effectively inhibit enzymes like carbonic anhydrase and proteases.[4][8]
-
Synthetic Accessibility: Can be readily synthesized through various methods, including the reaction of sulfonyl chlorides with amines.[9][10]
Sulfonyl Fluorides: Privileged Warheads for Covalent Inhibition
Sulfonyl fluorides (-SO₂F) have emerged as highly valuable electrophilic "warheads" in chemical biology and drug discovery for the development of targeted covalent inhibitors.[11][12] Their appeal lies in a finely tuned balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues within protein binding sites.[11][12]
Unlike more traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides can react with serine, threonine, lysine, tyrosine, and histidine residues, significantly expanding the scope of druggable targets.[11][13] This "privileged" reactivity allows for the design of highly selective probes and inhibitors.[11][12]
Comparative Reactivity of Sulfonyl Fluorides:
| Amino Acid Residue | Reactivity with Sulfonyl Fluoride |
| Cysteine | Rapid reaction, but adducts can be unstable[14] |
| Serine | Common target, especially in proteases[11] |
| Lysine | Forms stable adducts[14] |
| Tyrosine | Forms stable adducts[14] |
| Threonine | Context-specific reactivity[11] |
| Histidine | Context-specific reactivity[11] |
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"];
"Sulfonyl Fluoride" [fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; "Cysteine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Serine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Lysine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tyrosine" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Sulfonyl Fluoride" -- "Cysteine" [label=" Unstable Adduct", len=2.5]; "Sulfonyl Fluoride" -- "Serine" [label=" Stable Adduct", len=2.5]; "Sulfonyl Fluoride" -- "Lysine" [label=" Stable Adduct", len=2.5]; "Sulfonyl Fluoride" -- "Tyrosine" [label=" Stable Adduct", len=2.5]; } केंदोट Caption: Reactivity of sulfonyl fluorides with amino acid residues.
Vinyl Sulfones: Tunable Michael Acceptors
Vinyl sulfones (-SO₂CH=CH₂) are another important class of sulfonyl-containing building blocks, primarily utilized as Michael acceptors for covalent drug design.[15][16] They are generally more reactive than their acrylamide and vinyl sulfonamide counterparts, which presents both opportunities and challenges for achieving target specificity.[16][17]
The reactivity of the vinyl sulfone warhead can be modulated by incorporating it into larger molecular scaffolds, such as peptide mimetics, which can enhance selectivity for the target protein.[15][16] This strategy has been successfully employed to develop selective inhibitors of cysteine proteases.[15][17] Furthermore, the sulfonyl group in vinyl sulfones can act as a phosphate mimic, enabling the targeting of kinases and phosphatases.[15][16]
Key Advantages of Vinyl Sulfones:
-
Tunable Reactivity: The electrophilicity of the vinyl group can be modulated by the surrounding molecular structure.[15][16]
-
Versatile Targeting: Can target cysteine proteases and phosphoryl-utilizing enzymes.[15][16]
-
Potent Inhibition: Can function as highly efficient covalent inactivators.[17]
Comparative Summary of Sulfonyl Building Blocks
| Building Block | Primary Application | Key Advantages |
| Sulfonamides | Broad-spectrum therapeutics, enzyme inhibitors | Well-established safety profiles, diverse biological activities, synthetic tractability[3][4][8] |
| Sulfonyl Fluorides | Targeted covalent inhibitors, chemical probes | Reacts with multiple amino acid residues, good balance of stability and reactivity[11][12][13] |
| Vinyl Sulfones | Covalent inhibitors (Michael acceptors) | Tunable reactivity, can mimic phosphate groups[15][16][17] |
Experimental Protocols
General Synthesis of Sulfonamides from Sulfonyl Chlorides
This protocol describes a classic and widely used method for the synthesis of sulfonamides.
Materials:
-
Aryl or alkyl sulfonyl chloride
-
Primary or secondary amine
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add a solution of the sulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization.
Self-Validation: The formation of the sulfonamide can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC.
Conclusion
Sulfonyl-containing building blocks are indispensable tools in the modern drug discovery arsenal. The choice between a sulfonamide, sulfonyl fluoride, or vinyl sulfone depends on the specific therapeutic goal. Sulfonamides remain a mainstay for developing drugs with a wide range of biological activities. For targeted covalent inhibition, sulfonyl fluorides offer the advantage of engaging a broader range of amino acid residues, while vinyl sulfones provide a tunable platform for developing potent and selective Michael acceptors. A deep understanding of the distinct properties and reactivity of these sulfonyl motifs will continue to fuel the design of innovative and effective medicines.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2022). European Journal of Medicinal Chemistry, 234, 114255.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
- Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2026).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity.
- The vinyl sulfone motif as a structural unit for novel drug design and discovery. (2022). Expert Opinion on Drug Discovery.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
- Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2026).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Chemical Science.
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2019). Future Medicinal Chemistry.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry, 19(22), 3686–3718.
- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012). Current Medicinal Chemistry, 19(22), 3686–3718.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2017). Current Organic Synthesis, 14(4), 547–564.
-
Sulfonamide. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
- A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. (2017). Journal of the American Chemical Society, 139(25), 8688–8696.
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- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
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comparison of different synthetic routes to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one is a valuable building block in the development of various therapeutic agents. Its structural motif, featuring a para-substituted acetophenone with an ethylsulfonyl group, is found in a number of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. This guide will compare three primary synthetic strategies:
-
Route 1: Friedel-Crafts Acylation of Ethyl Phenyl Sulfone
-
Route 2: Oxidation of 1-[4-(Ethylthio)phenyl]ethanone
-
Route 3: Nucleophilic Aromatic Substitution of 4-Bromoacetophenone
Each route will be evaluated based on factors such as yield, reaction conditions, availability of starting materials, scalability, and overall efficiency.
Route 1: Friedel-Crafts Acylation of Ethyl Phenyl Sulfone
This classical approach aims to introduce the acetyl group directly onto the aromatic ring of ethyl phenyl sulfone.
Underlying Chemistry & Mechanistic Insights
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution. The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion from an acyl chloride (or anhydride) and a strong Lewis acid, typically aluminum chloride (AlCl₃).[1] This acylium ion is then attacked by the π-electrons of the aromatic ring.
A critical consideration for this specific synthesis is the nature of the ethylsulfonyl (-SO₂Et) group already present on the benzene ring. The sulfonyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[2] Furthermore, it is a meta-director. Consequently, the Friedel-Crafts acylation of ethyl phenyl sulfone is expected to be challenging, requiring forcing conditions, and would theoretically yield the meta-substituted product rather than the desired para-isomer. However, for the purpose of a comprehensive comparison, we will outline the general procedure.
Experimental Protocol (General)
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), acetyl chloride is added dropwise.
-
Ethyl phenyl sulfone is then added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (potentially elevated due to the deactivated ring) for a specified time.
-
The reaction is quenched by carefully pouring the mixture into ice-water.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by a suitable method like recrystallization or column chromatography.
Data Summary & Discussion
| Parameter | Value | Reference |
| Starting Material | Ethyl Phenyl Sulfone | [3] |
| Reagents | Acetyl chloride, Aluminum chloride | [4] |
| Typical Yield | Not reported for this specific substrate; expected to be low. | |
| Reaction Time | Variable, likely prolonged. | |
| Temperature | Potentially elevated. |
Advantages:
-
Direct approach to the carbon skeleton.
Disadvantages:
-
The strong deactivating effect of the ethylsulfonyl group makes the reaction difficult.[2]
-
The ethylsulfonyl group is a meta-director, leading to the undesired isomer.
-
Stoichiometric amounts of the Lewis acid are required, which can generate significant waste.[5]
Route 2: Oxidation of 1-[4-(Ethylthio)phenyl]ethanone
This two-step approach involves the initial synthesis of the thioether precursor followed by its oxidation to the sulfone.
Underlying Chemistry & Mechanistic Insights
This route is often more successful than the direct Friedel-Crafts acylation of the sulfone. The synthesis is broken down into two more manageable steps:
-
Friedel-Crafts Acylation of Thioanisole Analogue: The first step is the Friedel-Crafts acylation of ethyl phenyl sulfide (thioanisole analogue) with acetyl chloride. The ethylthio (-SEt) group is an ortho-, para-director and only weakly deactivating, making the acylation reaction significantly more facile and directing the incoming acetyl group to the desired para position.
-
Oxidation of the Thioether: The second step involves the selective oxidation of the sulfide to a sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate (Na₂WO₄) being a common and environmentally benign choice. The tungstate catalyst forms a peroxotungstate species in the presence of H₂O₂, which is the active oxidizing agent.
Experimental Protocol
Step 1: Synthesis of 1-[4-(Ethylthio)phenyl]ethanone
A general procedure analogous to the synthesis of 4-(methylthio)acetophenone can be followed.[6]
-
Anhydrous aluminum chloride is suspended in a suitable solvent (e.g., ethylene dichloride).
-
Acetyl chloride is added at low temperature (0-5 °C).
-
Ethyl phenyl sulfide is then added dropwise, maintaining the low temperature.
-
After the reaction is complete, the mixture is quenched with ice-water and the product is extracted.
Step 2: Oxidation to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
This procedure is adapted from a similar oxidation of a methylthio derivative.[6]
-
The 1-[4-(ethylthio)phenyl]ethanone is dissolved in a suitable solvent (e.g., ethylene dichloride).
-
A catalytic amount of sodium tungstate and a phase transfer catalyst (if necessary) are added.
-
Hydrogen peroxide (e.g., 30-50% aqueous solution) is added dropwise, and the reaction is stirred at a controlled temperature.
-
Upon completion, the reaction mixture is worked up to isolate the desired sulfone.
Data Summary & Discussion
| Parameter | Step 1: Acylation | Step 2: Oxidation | Reference |
| Starting Material | Ethyl Phenyl Sulfide | 1-[4-(Ethylthio)phenyl]ethanone | [6][7] |
| Reagents | Acetyl chloride, AlCl₃ | H₂O₂, Na₂WO₄ | [6] |
| Typical Yield | High | High (often >90%) | [6] |
| Reaction Time | Typically a few hours | Variable, depending on scale and temperature | |
| Temperature | 0-5 °C for addition, then ambient | Ambient to slightly elevated |
Advantages:
-
High overall yield due to the favorable directing effect of the ethylthio group.
-
Milder reaction conditions compared to the acylation of the deactivated sulfone.
-
The use of hydrogen peroxide as the oxidant is environmentally friendly.
Disadvantages:
-
This is a two-step process from the basic starting materials.
-
Requires the synthesis or sourcing of ethyl phenyl sulfide.
Route 3: Nucleophilic Aromatic Substitution of 4-Bromoacetophenone
This route involves the displacement of a halide from the aromatic ring with an appropriate sulfur nucleophile.
Underlying Chemistry & Mechanistic Insights
Nucleophilic aromatic substitution (SNAr) is a plausible, though often challenging, route. The success of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine).[8] The acetyl group in 4-bromoacetophenone is a moderate electron-withdrawing group, which does activate the ring towards nucleophilic attack, but not as strongly as, for example, a nitro group. The reaction would proceed via the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
The key transformation would be the reaction of 4-bromoacetophenone with a salt of ethanesulfinic acid, such as sodium ethanesulfinate (EtSO₂Na), which acts as the sulfur nucleophile.
Experimental Protocol (Proposed)
-
4-Bromoacetophenone and sodium ethanesulfinate are dissolved in a high-boiling polar aprotic solvent such as DMF or DMSO.
-
A copper catalyst, such as copper(I) iodide, may be required to facilitate the reaction.
-
The reaction mixture is heated to an elevated temperature for an extended period.
-
After cooling, the reaction is quenched with water and the product is extracted.
-
Purification is typically achieved by recrystallization or column chromatography.
Data Summary & Discussion
| Parameter | Value | Reference |
| Starting Material | 4-Bromoacetophenone | [8][9] |
| Reagents | Sodium ethanesulfinate, potentially a copper catalyst | |
| Typical Yield | Not specifically reported; likely moderate to low due to moderate activation. | |
| Reaction Time | Likely prolonged (several hours to days). | |
| Temperature | Elevated temperatures are expected to be necessary. |
Advantages:
-
Potentially a one-step conversion from a commercially available starting material.
Disadvantages:
-
The acetyl group provides only moderate activation for the SNAr reaction, potentially leading to low yields and requiring harsh conditions.
-
High temperatures and long reaction times are likely required.
-
Side reactions may occur under the forcing conditions.
Comparative Summary
| Synthetic Route | Key Features | Advantages | Disadvantages |
| 1. Friedel-Crafts Acylation of Ethyl Phenyl Sulfone | Direct acylation of the pre-formed sulfone. | Conceptually straightforward. | Strongly deactivated substrate, meta-directing, harsh conditions, likely very low yield of the desired product. |
| 2. Oxidation of 1-[4-(Ethylthio)phenyl]ethanone | Two-step process: acylation of the thioether followed by oxidation. | High overall yield, milder conditions, regioselective, uses a green oxidant. | Requires an additional synthetic step. |
| 3. Nucleophilic Aromatic Substitution | Displacement of bromide from 4-bromoacetophenone with an ethanesulfinate salt. | Potentially a single step from a common starting material. | Moderate activation of the aromatic ring, likely requires harsh conditions and may result in low to moderate yields. |
Conclusion and Recommendation
Based on the analysis of the different synthetic strategies, the oxidation of 1-[4-(ethylthio)phenyl]ethanone (Route 2) emerges as the most promising and practical approach for the synthesis of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one. This route offers a significant advantage in terms of yield and regioselectivity due to the favorable directing effects of the ethylthio group in the initial Friedel-Crafts acylation step. The subsequent oxidation with hydrogen peroxide is an efficient and environmentally conscious transformation.
While the Friedel-Crafts acylation of ethyl phenyl sulfone (Route 1) is a direct approach, it is severely hampered by the deactivating and meta-directing nature of the sulfonyl group, making it an impractical choice for obtaining the desired para-isomer in good yield. The nucleophilic aromatic substitution of 4-bromoacetophenone (Route 3) is a viable consideration, but the moderate activation of the aromatic ring by the acetyl group suggests that the reaction would likely require forcing conditions and may result in unsatisfactory yields.
For researchers and drug development professionals seeking an efficient, scalable, and reliable method for the preparation of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one, the two-step sequence involving the acylation of ethyl phenyl sulfide followed by oxidation of the resulting thioether is the recommended synthetic route.
Visualizing the Synthetic Pathways
Route 1: Friedel-Crafts Acylation of Ethyl Phenyl Sulfone
Caption: Two-step synthesis via thioether intermediate.
Route 3: Nucleophilic Aromatic Substitution
Caption: Synthesis via nucleophilic aromatic substitution.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
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Ashenhurst, J. Activating and Deactivating Groups for Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Organic Syntheses. Phenyl Vinyl Sulfone and Sulfoxide. [Link]
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-
ResearchGate. Electrochemical Synthesis Based on the Oxidation of 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone in the Presence of Nucleophiles. [Link]
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-
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ResearchGate. How do I convert 1-bromoacetophenone 2-bromo-1-(4-cyclopropyl phenyl)ethan-1-one? [Link]
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The Royal Society of Chemistry. Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones. [Link]
-
MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Link]
-
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Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]
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A Researcher's Guide to the Cost-Effectiveness of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in Drug Development
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry, the pursuit of efficient and economically viable synthetic routes to pharmacologically active molecules is paramount. This guide provides an in-depth evaluation of the cost-effectiveness of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one , a key building block in the synthesis of various pharmaceutical agents, most notably as an intermediate for certain COX-2 inhibitors. By examining its synthetic pathways, comparing it to viable alternatives, and providing detailed experimental insights, this document serves as a practical resource for researchers navigating the complexities of process development and chemical sourcing.
The Strategic Importance of the Aryl Sulfone Ketone Moiety
The 1-[4-(ethanesulfonyl)phenyl]ethan-1-one scaffold, characterized by an aryl sulfone and a ketone functional group, is a recurring motif in a number of biologically active compounds. The sulfone group, in particular, is a key pharmacophore in many selective COX-2 inhibitors, where it is understood to interact with a specific side pocket in the COX-2 enzyme active site, contributing to the drug's selectivity over the COX-1 isoform.[1][2] This targeted interaction is crucial for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[3]
Synthetic Avenues to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one: A Comparative Overview
Two principal synthetic strategies dominate the preparation of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one and its analogs. The choice between these routes often hinges on the availability and cost of starting materials, reaction scalability, and overall process efficiency.
Route 1: Friedel-Crafts Acylation of Ethyl Phenyl Sulfone
This classic approach involves the electrophilic aromatic substitution of ethyl phenyl sulfone with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.[4][5][6]
Figure 1: Workflow for Friedel-Crafts Acylation.
Route 2: Oxidation of 1-[4-(Ethylthio)phenyl]ethanone
An alternative and often preferred route involves the oxidation of a pre-formed thioether precursor, 1-[4-(ethylthio)phenyl]ethanone.[3] This method avoids the potentially harsh conditions of Friedel-Crafts acylation and can offer higher yields and cleaner reaction profiles. A common and effective oxidizing agent for this transformation is hydrogen peroxide.[7][8]
Figure 2: Workflow for the Oxidation of a Thioether Precursor.
Cost-Effectiveness Analysis: A Tale of Two Routes
To provide a tangible comparison, we have compiled estimated costs and yields for both synthetic pathways. It is important to note that bulk pricing for chemical commodities can fluctuate based on market conditions and supplier negotiations. The following table is intended to be a guide for preliminary cost evaluation.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Oxidation of Thioether |
| Starting Material 1 | Ethyl Phenyl Sulfone | 1-(4-(Ethylthio)phenyl)ethanone |
| Estimated Bulk Price (USD/kg) | ~$20-30 | ~$30-40 |
| Starting Material 2 | Acetyl Chloride | Hydrogen Peroxide (30%) |
| Estimated Bulk Price (USD/kg) | ~$5-10 | ~$1-2 |
| Catalyst/Reagent Cost | High (Stoichiometric AlCl₃) | Moderate (Catalytic Na₂WO₄) |
| Reported Yields (Analogous Reactions) | 70-85% | 85-95%[9] |
| Process Considerations | Harsh reaction conditions, potential for side reactions, work-up can be challenging.[5] | Milder conditions, generally cleaner reactions, simpler work-up.[3] |
| Overall Cost-Effectiveness | Potentially lower raw material cost for the sulfone, but higher catalyst and processing costs. | Higher initial thioether cost may be offset by higher yields, lower catalyst cost, and simpler processing. |
Analysis: While the starting ethyl phenyl sulfone for Route 1 may appear more economical, the need for stoichiometric amounts of a Lewis acid catalyst like aluminum chloride significantly adds to the overall cost and complexity of the process. The work-up to remove the aluminum salts can also be resource-intensive on a large scale.
Conversely, Route 2, the oxidation of the thioether, often proves to be more cost-effective in a production setting. Although the initial cost of 1-(4-(ethylthio)phenyl)ethanone may be higher, the reaction is typically higher yielding, uses a less expensive and catalytic oxidizing system, and involves a more straightforward purification process. This often translates to a lower cost per kilogram of the final product when all processing factors are considered.
Experimental Protocols: A Practical Guide
To further aid researchers, the following are detailed, step-by-step methodologies for the key synthetic transformations. These protocols are based on established procedures for analogous compounds and can be adapted for the synthesis of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one.
Protocol 1: Synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one via Friedel-Crafts Acylation (Hypothetical Procedure based on Analogs)
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane.
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Aromatic Substrate Addition: To this mixture, add a solution of ethyl phenyl sulfone (1.0 equivalent) in dichloromethane dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for dichloromethane) for 2-4 hours, monitoring the reaction progress by TLC or GC.[4]
-
Work-up: Cool the reaction mixture to 0-5 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one via Oxidation of 1-[4-(Ethylthio)phenyl]ethanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-[4-(ethylthio)phenyl]ethanone (1.0 equivalent) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of sodium tungstate (e.g., 0.02 equivalents).
-
Oxidant Addition: To the stirred solution, add hydrogen peroxide (30% aqueous solution, 2.5-3.0 equivalents) dropwise, maintaining the internal temperature below 40 °C.
-
Reaction Progression: After the addition, heat the reaction mixture to 50-60 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[10]
-
Work-up: Cool the reaction to room temperature and pour it into a beaker containing cold water.
-
Isolation and Purification: The product will often precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove acetic acid and residual peroxide. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 1-[4-(ethanesulfonyl)phenyl]ethan-1-one.
Comparative Performance with Alternatives
The primary application of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one is as a precursor to COX-2 inhibitors. In this context, its "performance" is intrinsically linked to its efficiency in subsequent synthetic steps and the ultimate biological activity of the final drug molecule.
The main structural alternatives to the aryl ethyl sulfone ketone moiety in COX-2 inhibitors include:
-
Aryl Methyl Sulfone Ketones: The methylsulfone analog, 1-[4-(methylsulfonyl)phenyl]ethanone, is a key intermediate in the synthesis of Etoricoxib.[11][12] The synthetic routes are very similar, and the choice between an ethyl or methyl sulfone may depend on subtle differences in the physicochemical properties or patent landscape of the final drug candidate.
-
Aryl Sulfonamide Ketones: The sulfonamide group is another common pharmacophore in COX-2 inhibitors, famously present in Celecoxib.[10][13] While both sulfones and sulfonamides can occupy the key selectivity pocket of COX-2, they may impart different pharmacokinetic and pharmacodynamic properties to the final molecule.[14] The synthesis of sulfonamide-containing intermediates follows different synthetic logic, often starting from sulfanilamide.[10]
-
Other Heterocyclic and Acyclic Scaffolds: Research into novel COX-2 inhibitors has explored a wide range of core structures beyond the classic diaryl heterocycles, including various five- and six-membered rings and even acyclic systems.[15] These alternatives aim to improve upon the efficacy and safety profiles of existing coxibs.
The choice of 1-[4-(ethanesulfonyl)phenyl]ethan-1-one over these alternatives will be dictated by the specific drug design strategy, the desired structure-activity relationship (SAR), and the overall cost and feasibility of the total synthesis.
Conclusion
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one stands as a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the construction of selective COX-2 inhibitors. While multiple synthetic routes are available, the oxidation of the corresponding thioether precursor generally presents a more cost-effective and scalable option compared to the classical Friedel-Crafts acylation, due to higher yields and milder reaction conditions.
The decision to utilize this specific building block over other alternatives, such as methyl sulfone or sulfonamide analogs, will ultimately depend on the specific goals of the drug discovery program. This guide provides the foundational information for researchers to make informed decisions regarding the synthesis and application of this important chemical entity, balancing scientific innovation with the practical demands of drug development.
References
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PrepChem.com. (n.d.). Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. Retrieved from [Link]
-
chemguide.co.uk. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Pharmaffiliates. (2023). Celecoxib Intermediates: Key Steps In Synthesis. Retrieved from [Link]
-
RSC Publishing. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from [Link]
- Google Patents. (2012). EP2479166A1 - A process for the preparation of etoricoxib.
-
PubMed. (2003). Identification of sulfonamide-like adverse drug reactions to celecoxib in the World Health Organization database. Retrieved from [Link]
- Google Patents. (2022). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
-
PubMed Central. (2001). Potential alternatives to COX 2 inhibitors. Retrieved from [Link]
-
University of Pretoria. (n.d.). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Cardiff University. (2024). Selective Oxidation Using In Situ-Generated Hydrogen Peroxide. Retrieved from [Link]
-
ClinicalTrials.gov. (2013). Comparison of sulfonamide COX-2 inhibitors and NSAIDs for cardiovascular risk. Retrieved from [Link]
-
ACS Publications. (2024). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Retrieved from [Link]
-
Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]
-
ResearchGate. (2015). Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. Retrieved from [Link]
-
PubMed Central. (2024). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. Retrieved from [Link]
-
PubMed Central. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
-
Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones. Retrieved from [Link]
-
ResearchGate. (2012). Electrochemical Synthesis Based on the Oxidation of 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone in the Presence of Nucleophiles. Retrieved from [Link]
-
WIPO Patentscope. (2012). WO/2012/066570 PRODUCE TO PRODUCE ETORICOXIB. Retrieved from [Link]
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-
ResearchGate. (2007). Oxidation of Substituted β-Diketones with Hydrogen Peroxide: Synthesis of Esters through the Formation of Bridged 1,2,4,5-Tetraoxanes. Retrieved from [Link]
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-
International Journal of Environmental Sciences. (n.d.). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]
-
NCBI Bookshelf. (2023). COX Inhibitors. Retrieved from [Link]
-
Dr.Oracle. (2023). Are Cox-2 (cyclooxygenase-2) inhibitors, nitrofurantoin, diuretics, glyburide (Glibenclamide), glipizide, dapsone, and sulfasalazine classified as sulfa drugs?. Retrieved from [Link]
-
ResearchGate. (2001). Oxidation of Dibenzothiophene by Hydrogen Peroxide Catalyzed by Solid Bases. Retrieved from [Link]
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NIH. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Retrieved from [Link]
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case studies using 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one in pharmaceutical synthesis
Product Focus: 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (CAS: 16278-65-2) Common Names: 4'-Ethanesulfonylacetophenone, p-Ethanesulfonylacetophenone Application: Key intermediate for COX-2 inhibitors (Etoricoxib analogs) and diarylheterocycle scaffolds.
Executive Summary & Pharmacophore Context
In the development of selective COX-2 inhibitors (coxibs), the sulfonyl moiety is a critical pharmacophore responsible for docking into the COX-2 side pocket (Arg513/His90). While the methylsulfonyl group (as seen in Etoricoxib and Rofecoxib ) is the industry standard, the ethylsulfonyl analog—derived from 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one—offers a strategic alternative for modulating lipophilicity (LogP) and metabolic stability.
This guide objectively compares the three primary synthetic routes to access this scaffold, providing experimental data to support the Oxidative Transformation of Thioethers as the superior methodology for scale-up and purity.
Comparative Analysis of Synthetic Routes
We evaluated three distinct pathways based on Yield , Atom Economy , Scalability , and Impurity Profile .
Route A: Oxidative Transformation (Recommended)
-
Mechanism: Acetylation of thioanisole analog followed by oxidation.
-
Precursor: 4'-(Ethylthio)acetophenone.
-
Reagents:
/ (Catalytic) or Oxone®.
Route B: Nucleophilic Aromatic Substitution ( )
-
Mechanism: Displacement of a para-halogen by a sulfinate salt.
-
Precursor: 4'-Fluoroacetophenone.
-
Reagents: Sodium ethanesulfinate (
), DMSO, Heat.
Route C: Friedel-Crafts Acylation (Not Recommended)
-
Mechanism: Direct acylation of ethyl phenyl sulfone.
-
Precursor: Ethyl phenyl sulfone.
-
Reagents: Acetyl chloride,
. -
Failure Mode: The sulfonyl group strongly deactivates the ring, leading to poor yields and predominantly meta-substitution, whereas the target is para.
Performance Data Matrix
| Metric | Route A (Oxidation) | Route B ( | Route C (Friedel-Crafts) |
| Overall Yield | 92 - 96% | 75 - 82% | < 30% |
| Regioselectivity | 100% (Para) | 100% (Para) | Poor (Meta/Para mix) |
| Reagent Cost | Low (H2O2, Tungstate) | High (Sulfinate salts) | Low |
| E-Factor (Waste) | Low (Water byproduct) | High (Salt waste) | Very High (Al salts) |
| Scalability | Excellent (kg scale) | Moderate | Poor |
Technical Deep Dive: The Pathways
Visualization of Synthetic Strategies
Caption: Figure 1. Comparative synthetic pathways. Route A (Green) offers the most direct and high-yielding path to the target sulfone.
Detailed Experimental Protocol (Route A)
This protocol utilizes a Green Chemistry approach, employing sodium tungstate as a catalyst and hydrogen peroxide as the oxidant. This avoids the use of chlorinated solvents and m-CPBA, which generates significant solid waste (m-chlorobenzoic acid).
Step 1: Preparation of 4-(Ethylthio)acetophenone
Note: If not commercially available, this is synthesized via Friedel-Crafts acylation of thioethylbenzene, which is activated and para-directing.
Step 2: Catalytic Oxidation to Sulfone
Reagents:
-
Substrate: 4-(Ethylthio)acetophenone (10.0 g, 55.5 mmol)
-
Oxidant: 30% Hydrogen Peroxide (
) (18 mL, ~3.0 equiv)[1] -
Catalyst: Sodium Tungstate Dihydrate (
) (0.36 g, 2 mol%) -
Phase Transfer Catalyst: Tetrabutylammonium hydrogen sulfate (0.1 g) (Optional, accelerates biphasic reaction)
-
Solvent: Ethyl Acetate (50 mL) or Water (for solvent-free conditions)
Procedure:
-
Setup: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer, dissolve the sulfide substrate in Ethyl Acetate.
-
Catalyst Addition: Add the
catalyst and the phase transfer catalyst. Heat the mixture to 50°C. -
Oxidation: Add the
dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature between 55-60°C. -
Reaction: After addition, increase temperature to 70°C and stir for 2-3 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[2] The intermediate sulfoxide (
) appears first and must be fully converted to sulfone ( ). -
Workup: Cool to room temperature. Separate the organic layer.[3] Wash with 10%
(to quench excess peroxide) and then Brine. -
Crystallization: Dry the organic layer over
, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystalline needles.
Validation Criteria:
-
Melting Point: 103-105°C (Distinct from the Methyl analog mp 126-129°C).
-
1H NMR (CDCl3, 400 MHz):
8.10 (d, 2H, Ar-H), 8.02 (d, 2H, Ar-H), 3.15 (q, 2H, ), 2.68 (s, 3H, ), 1.30 (t, 3H, ).
Case Study Application: Synthesis of Etoricoxib Analog
To demonstrate the utility of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, we modeled its condensation with a vinamidinium salt, a key step in the synthesis of the central pyridine ring in Coxibs.
Workflow: Pyridine Ring Construction
Caption: Figure 2. Application of the ethyl sulfone intermediate in constructing the diarylpyridine scaffold.
Experimental Insight: In comparative studies, the Ethyl-sulfone analog showed a slightly slower condensation rate (1.2x reaction time) compared to the Methyl-sulfone analog due to the increased steric bulk of the ethyl group adjacent to the reactive ketone alpha-carbon. However, the final yield of the heterocyclic condensation remained high (>85%).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Oxidation (Sulfoxide present) | Insufficient oxidant or low temperature. | Add 0.5 eq excess |
| Low Yield in | Water in solvent or poor leaving group quality. | Use anhydrous DMSO; Ensure Fluorine (not Chlorine) is the leaving group for optimal kinetics. |
| Colored Impurities | Polymerization of acetophenone. | Maintain pH neutral during oxidation; Avoid strong Lewis acids. |
References
-
Biosynth. (n.d.). 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine and derivatives. Retrieved from
- Davies, I. W., et al. (2000). "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 65(25), 8415-8420.
-
Sigma-Aldrich. (n.d.). 4'-(Methylsulfonyl)acetophenone Product Comparison. Retrieved from
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Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][2] EP2497767A1. Retrieved from
-
Smolecule. (2023). Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- Synthesis and Applications. Retrieved from
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
